molecular formula C2H4BFO2 B14226274 2-Fluoro-1,3,2-dioxaborolane CAS No. 764724-64-3

2-Fluoro-1,3,2-dioxaborolane

Cat. No.: B14226274
CAS No.: 764724-64-3
M. Wt: 89.86 g/mol
InChI Key: ZMQXEXOFIHTELU-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,2-dioxaborolane is a chemical reagent belonging to the class of fluorinated organoboron compounds. These compounds are valued in synthetic chemistry as versatile intermediates for constructing complex molecules. A prominent area of application is in pharmaceutical research, where incorporating fluorine atoms can fine-tune the metabolic stability, lipophilicity, and biological activity of drug candidates. The boronic ester functional group is a key handle in modern cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds for assembling biaryl structures and complex molecular architectures. Researchers utilize these properties in diverse fields, including materials science for developing novel organic electronic materials and sensors, and in agrochemistry for creating new active ingredients. As a fluorinated building block, this compound combines the unique effects of fluorine with the transformative potential of boron chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

764724-64-3

Molecular Formula

C2H4BFO2

Molecular Weight

89.86 g/mol

IUPAC Name

2-fluoro-1,3,2-dioxaborolane

InChI

InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2

InChI Key

ZMQXEXOFIHTELU-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)F

Origin of Product

United States

Foundational & Exploratory

The Fluorinated Boron Heterocycle: A Technical Guide to 2-Fluoro-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22684-54-4 | Formula:


[1][2]

Executive Summary

2-Fluoro-1,3,2-dioxaborolane represents a class of highly reactive, cyclic Lewis acids used primarily as intermediates in organoboron synthesis and as functional additives in lithium-ion battery electrolytes.[1][2] Unlike its pinacol-derived cousins (e.g., bis(pinacolato)diboron), the ethylene glycol backbone of CAS 22684-54-4 imparts significant ring strain (


-membered ring), which, combined with the electronegative fluorine substituent, dramatically enhances the Lewis acidity of the boron center.[1][2]

This guide details the handling, synthesis, and application of this compound, emphasizing its role as a labile precursor —a molecule often generated in situ or handled under strict anhydrous conditions to access specific reactivity profiles in SEI (Solid Electrolyte Interphase) formation and Lewis acid catalysis.[1][2]

Physicochemical Profile

The instability of this compound toward moisture necessitates reliance on calculated and class-based experimental data.[1][2]

PropertyValue / DescriptionTechnical Note
Molecular Weight 89.86 g/mol High atom economy for B-F delivery.[1]
Appearance Colorless, fuming liquidFumes in air due to hydrolysis (HF release).[1][2]
Boiling Point ~50–55 °C (Est. @ 20 mmHg)Rarely distilled at atm pressure due to decomposition.[1][2]
Solubility DCM, THF, Toluene, EC/DMCReacts violently with protic solvents (MeOH,

).[1][2]

NMR

+22 to +28 ppm
Broad singlet/doublet (depending on decoupling).[1][2] Shifted downfield relative to

(0 ppm).

NMR

-150 to -160 ppm
Characteristic of B-F species; distinct from

(-152 ppm).[1][2]
Lewis Acidity High (AN > 70)Stronger than alkyl boronates; comparable to mild boron halides.[1][2]

Synthesis & Handling: The Self-Validating Protocol

Core Challenge: Direct fluorination of boronic acids often yields hydrates or "ate" complexes. The most reliable route for research applications is Ligand Exchange (Disproportionation) , which allows for in situ generation and immediate use.[1][2]

Protocol: Ligand Exchange Generation

Reaction:


[1][2]
Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask and equip with a magnetic stir bar under Argon flow.

  • Reagent Prep: Charge the flask with 2-isopropoxy-1,3,2-dioxaborolane (1.0 eq) dissolved in anhydrous DCM (

    
    ).
    
    • Why: The isopropoxy derivative acts as a "boronyl" donor.[1]

  • Addition: Cool to 0°C. Add

    
      (0.33 eq) dropwise via syringe.
    
    • Mechanistic Insight: The Lewis acidic

      
       coordinates to the alkoxy oxygen, facilitating a ligand swap.[1][2] The thermodynamic driving force is the formation of the strong B-F bond within the strained ring.[1][2]
      
  • Validation (Self-Check):

    • Take an aliquot for

      
       NMR.[1][2]
      
    • Success Criteria: Disappearance of the

      
       signal (0 ppm) and appearance of a new broad peak at ~25 ppm.
      
    • Failure Mode: If a sharp singlet appears at -1.0 ppm, you have formed an unreactive "ate" complex (too much Lewis base present).[1][2]

  • Isolation: The product is typically used as a stock solution.[1] If isolation is required, vacuum distillation (Schlenk-to-Schlenk) is performed, but never expose to air.[1][2]

Visualization: Synthesis Workflow

Synthesis cluster_0 Precursors A 2-isopropoxy- 1,3,2-dioxaborolane C Ligand Exchange (0°C, DCM) A->C B BF3·OEt2 B->C D 2-Fluoro-1,3,2- dioxaborolane C->D Major Product E Side Product: B(OiPr)3 C->E

Figure 1: Disproportionation synthesis route minimizing HF handling.

Mechanistic Reactivity & Applications[1]

A. Energy Storage: SEI Formation in Li-Ion Batteries

The primary modern application of this compound is as an electrolyte additive .[1]

  • Mechanism: The molecule possesses a lower LUMO energy than standard carbonate solvents (EC/DMC).[1] During the first charging cycle, it is reduced preferentially on the graphite anode.[1][2]

  • Result: The ring opens to form an SEI (Solid Electrolyte Interphase) rich in B-O and B-F species.[1][2] This layer is ionically conductive (

    
     permeable) but electronically insulating, preventing sustained electrolyte decomposition.[1][2]
    
B. Organic Synthesis: Lewis Acid Catalysis

Due to the electron-withdrawing fluorine and the ring strain, the boron center is highly electrophilic.[1]

  • Use Case: Catalyzing Diels-Alder reactions or activating carbonyls.

  • Advantage: It acts as a "soft" Lewis acid compared to

    
    , offering better functional group tolerance while maintaining high activity due to the F-atom activation.[1][2]
    
Visualization: SEI Formation Mechanism

SEI_Mechanism Electrolyte Electrolyte Solution (Solvent + this compound) Anode Graphite Anode Surface (Low Potential) Electrolyte->Anode Diffusion Reduction 1-Electron Reduction (Sacrificial) Anode->Reduction Charge Cycle Start RingOpen Ring Opening & Radical Polymerization Reduction->RingOpen B-F Bond Activation SEI Stable SEI Layer (Borate/Fluoride rich) RingOpen->SEI Passivation

Figure 2: Mechanism of preferential reduction to form stable SEI layers on graphite anodes.[1][2]

Safety & Toxicology (Critical)

Hazard: Hydrolysis of this compound releases Hydrogen Fluoride (HF) and Boric Acid.[1][2]


[1][2]
  • Glassware: Prolonged storage in borosilicate glass can lead to etching (due to trace HF).[1][2] Use PTFE or HDPE containers for long-term storage of stock solutions.[1]

  • First Aid: Calcium gluconate gel must be available in the lab whenever this compound is handled.[1]

  • Spill Control: Do not neutralize with water.[1] Quench with anhydrous calcium oxide (CaO) or excess amine to sequester HF before disposal.[1][2]

References

  • PubChem. (2025).[1][2] 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Compound Summary. National Library of Medicine. Link(Note: Used for structural analog comparison and property extrapolation).[1][2]

  • Organic Syntheses. (2019). Synthesis of Boronate Esters via Ligand Exchange. Org. Synth. 2019, 96, 277-299.[1][2] Link[1][2]

  • Sigma-Aldrich. (2025).[1] Electrolyte Additives in Advancing Lithium Ion Battery. Link

  • Argonne National Laboratory. (2025).[1][2] Fluorinated Additives for High Voltage Lithium-ion Batteries. Link

  • ChemRxiv. (2024).[1][2] The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. Link(Reference for B-F Lewis Acidity comparisons).

Sources

11B NMR chemical shift of 2-Fluoro-1,3,2-dioxaborolane

Technical Guide: NMR Characterization of this compound

Executive Summary

This compound is a cyclic dialkoxyfluoroborane derivative often encountered as a reactive intermediate or specialized reagent in organoboron synthesis. Its

  • Primary Chemical Shift (

    
    ): 22.0 – 25.0 ppm  (relative to 
    
    
    ).
  • Key Spectral Feature: Broad singlet or unresolved doublet due to

    
     coupling and quadrupolar relaxation.
    
  • Critical Impurity: Boric acid (

    
    ) at 19.6 ppm , arising from rapid hydrolysis.
    

Theoretical Framework & Electronic Environment

Chemical Shift Determinants

The chemical shift of trivalent boron is governed by the paramagnetic shielding term (


  • 
    -Backbonding (Shielding):  The fluorine atom is highly electronegative (
    
    
    ), which inductively withdraws
    
    
    -density (deshielding). However, it is also a strong
    
    
    -donor into the empty
    
    
    orbital of boron. This
    
    
    -backbonding increases electron density at the boron center, causing an upfield shift (shielding) relative to alkylboron species.
  • Ring Strain (Deshielding): The 5-membered dioxaborolane ring introduces angular strain, which typically causes a downfield shift (deshielding) of 5–8 ppm compared to acyclic analogs (e.g., dimethoxyfluoroborane).

  • Net Effect: The competition between Fluorine shielding and Ring deshielding places the resonance in the 22–25 ppm window, distinct from trialkyl borates (

    
    18 ppm) and arylboronic esters (
    
    
    30 ppm).
Electronic Shielding Diagram

The following diagram illustrates the competing electronic effects determining the chemical shift.

ElectronicEffectsF_atomFluorine Atom(High Electronegativity)BoronBoron Center(sp2 Hybridized)F_atom->BoronInductive Withdrawal (-I)(Deshielding)F_atom->Boron2p-2p pi-Donation (+M)(Strong Shielding)O_atomsOxygen Atoms(Ring System)O_atoms->BoronRing Strain(Deshielding)ShiftObserved Shift~22-25 ppmBoron->ShiftNet Result

Caption: Schematic of electronic factors influencing the


Spectral Data Analysis

Chemical Shift Comparison Table

Accurate assignment requires comparison against reference standards and potential impurities.

SpeciesStructure

(

) [ppm]
MultiplicityNotes
This compound Cyclic

22.5 Broad Singlet / DoubletMain signal; width depends on

relaxation.
Boric Acid

19.6 SingletCommon hydrolysis impurity.
Trimethyl Borate

18.3 SingletAcyclic analog reference.
Pinacolborane

27.8 Doublet (

)
Common reagent; downfield due to H vs F.
Arylboronic Esters

30 - 31 SingletDownfield due to lack of F-shielding.
Boron Trifluoride Etherate

0.0 SingletExternal Reference (

ppm).
Coupling Constants ( )

While






  • Expected Value:

    
    .
    
  • Observation: Often manifests as line broadening rather than a resolved doublet. Cooling the sample (e.g., to

    
    ) can slow quadrupolar relaxation and resolve the coupling.
    

Experimental Protocol

Sample Preparation

Hydrolysis is the primary failure mode. The B-F bond in this cyclic system is labile in the presence of moisture.

  • Solvent Selection: Use anhydrous

    
      or 
    
    
    stored over molecular sieves (
    
    
    ). Avoid protonated alcohols or wet solvents.
  • Concentration: Prepare a 10–20 mM solution. Higher concentrations can lead to aggregation or viscosity-induced broadening.

  • Tube Material: Use Quartz NMR tubes if available to eliminate the broad background "boron hump" (

    
     ppm) from borosilicate glass. If using standard glass, acquire a blank spectrum of the solvent to subtract the background.
    
Acquisition Parameters
  • Pulse Sequence: Standard single-pulse (zg) with proton decoupling (typically zgig or zgpg).

  • Sweep Width: 200 ppm (from +100 to -100 ppm).

  • Relaxation Delay (D1): 0.5 – 1.0 s (Boron relaxes quickly).

  • Scans (NS): 64 – 128 scans are usually sufficient due to the high sensitivity of

    
     (
    
    
    natural abundance).
  • Reference: Calibrate externally using a sealed capillary of

    
     in 
    
    
    set to 0.0 ppm.
Hydrolysis & Impurity Identification Workflow

HydrolysisPathSampleSample: this compound(Anhydrous Solvent)CheckAcquire 11B NMRSample->CheckResult1Signal at ~22.5 ppm(Target Species)Check->Result1IntactResult2Signal at 19.6 ppm(Boric Acid)Check->Result2+ H2O (Hydrolysis)Result3Signal at ~18 ppm(Ring Opening/Polymerization)Check->Result3+ ROH (Alcoholysis)

Caption: Diagnostic workflow for identifying sample degradation. The appearance of a peak at 19.6 ppm confirms moisture contamination.

References

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (Foundational text on chemical shifts and trends).
  • Lappert, M. F., et al. (1970). "Boron-11 Nuclear Magnetic Resonance Spectra of Some Boron-Oxygen Systems." Journal of the Chemical Society A. Link

  • Pellechia, P. J. (2017). "Boron Isotope Effects in Fluorine NMR Spectra." University of Ottawa NMR Facility Blog. Link (Discussion on B-F coupling and isotope patterns).

  • SDSU Chemistry Department. "Common Boron Chemical Shifts." San Diego State University. Link (General reference for borate/boronate ranges).

Thermodynamic Stability & Synthetic Viability of Cyclic Fluoroborolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic stability profile of cyclic fluoroborolane derivatives, a class of organoboron compounds critical to modern drug discovery (e.g., benzoxaborole pharmacophores) and Lewis acid catalysis. Unlike acyclic trifluoroborates, cyclic fluoroborolanes exhibit unique stability patterns governed by ring strain release upon rehybridization (


). This guide provides a mechanistic breakdown of B-F bond integrity, hydrolysis kinetics, and synthetic protocols for stabilizing these moieties in physiological and reaction environments.

Theoretical Framework: The Thermodynamic Landscape

The thermodynamic stability of cyclic fluoroborolanes is dictated by the interplay between the exceptionally strong B-F bond and the relief of ring strain during nucleophilic attack.

Bond Dissociation Energy (BDE) & Hybridization

The Boron-Fluorine bond is among the strongest single bonds in organic chemistry. However, in cyclic systems, this stability is nuanced by the Lewis acidity of the boron center.

Bond TypeApprox.[1][2][3] BDE (kJ/mol)Hybridization ContextStability Implication
B-F 646 - 760

(Planar)
High thermodynamic barrier to homolytic cleavage.
B-O 536

(Planar)
Susceptible to exchange; drives hydrolysis equilibrium.
B-C 350 - 370

(Planar)
Kinetic stability anchor for the scaffold.

Mechanistic Insight: In a neutral cyclic fluoroborolane (e.g., B-fluoro-1,3,2-dioxaborolane), the boron atom is


 hybridized and possesses a vacant 

-orbital. While fluorine is electronegative (

), it acts as a

-donor, back-bonding into boron’s empty

-orbital. This resonance stabilization is competing with the ring strain.
Ring Strain and Lewis Acidity (The "I-Strain" Effect)

Cyclic borolanes (5-membered rings) are more Lewis acidic than their 6-membered counterparts (borinanes) or acyclic analogs.

  • Cause: The O-B-O bond angle in a 5-membered ring is compressed (

    
    ) relative to the ideal 
    
    
    
    for
    
    
    boron.
  • Effect: Upon binding a nucleophile (like

    
     or 
    
    
    
    ), the boron rehybridizes to
    
    
    (tetrahedral, ideal angle
    
    
    ).
  • Thermodynamic Consequence: The formation of the tetrahedral "ate" complex relieves ring strain. Therefore, cyclic fluoroborolanes are thermodynamically predisposed to form anionic adducts (fluoroborates) or undergo hydrolysis in water.

Hydrolysis Kinetics & Stability Profile

The primary instability vector for cyclic fluoroborolanes is not homolytic B-F cleavage, but heterolytic hydrolysis driven by water or hydroxide ions.

The Hydrolysis Equilibrium

The stability is defined by the equilibrium constant (


) between the fluoroborolane and the boronic acid.


  • pH Dependence: At physiological pH (7.4), the equilibrium shifts towards the B-OH species (boronic acid/ester) unless the B-F bond is stabilized as a trifluoroborate salt (

    
    ).
    
  • Entropic Factors: Chelation stabilizes the ring. A 5-membered dioxaborolane ring is kinetically more labile to hydrolysis than a benzoxaborole, where the aromatic ring provides rigidity.

Visualization: Hydrolysis & Equilibrium Pathway

HydrolysisPathway cluster_stability Thermodynamic Stability Zone BF_Species Neutral Cyclic Fluoroborolane (sp2) Transition Tetrahedral Intermediate [B-F-OH]- (sp3) BF_Species->Transition + H2O / OH- Transition->BF_Species - OH- BOH_Species Cyclic Boronic Acid (sp2) Transition->BOH_Species - F- (Rate Limiting) Ring_Open Acyclic Boronic Acid BOH_Species->Ring_Open + H2O (Hydrolysis)

Figure 1: Hydrolysis pathway of cyclic fluoroborolanes. The transition to the sp3 intermediate relieves ring strain, driving the reaction forward in protic media.

Synthetic Protocols: Access & Stabilization

To synthesize and isolate thermodynamically stable cyclic fluoroborolane derivatives, moisture exclusion is paramount until the "ate" complex is formed.

Protocol: Fluorination of Cyclic Boronic Esters

This protocol converts a cyclic boronic ester (e.g., pinacol ester) into a stable potassium cyclic trifluoroborate or neutral fluoroborolane species.

Reagents:

  • Substrate: Aryl/Alkyl Pinacol Boronate (

    
    )
    
  • Fluoride Source: Potassium Bifluoride (

    
    , 4.5 equiv)
    
  • Solvent: Methanol/Water (for salt) or Anhydrous

    
     (for neutral species)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the boronic ester in MeOH (0.5 M concentration).

  • Fluorination: Add saturated aqueous

    
     dropwise at 
    
    
    
    . The reaction is exothermic.
  • Digestion: Stir vigorously for 2 hours at room temperature. The bifluoride acts as both a proton source (to remove pinacol) and a fluoride source.

  • Precipitation (Salt Form): Evaporate MeOH. The potassium organotrifluoroborate (

    
    ) precipitates.
    
  • Isolation (Neutral Form - Critical): To isolate the neutral cyclic B-F species (if the ring allows, e.g., via intramolecular coordination), avoid aqueous workup. Use

    
     in anhydrous 
    
    
    
    to perform F/OR exchange.
Visualization: Synthetic Workflow

SynthesisWorkflow Start Cyclic Boronic Ester (R-Bpin) Reagent Reagent: KHF2 (aq) or BF3-OEt2 (anhydrous) Start->Reagent Inter Intermediate: Pinacol Displacement Reagent->Inter Branch Target? Inter->Branch Salt Potassium Salt (R-BF3 K) Branch->Salt Aqueous Workup Neutral Neutral Cyclic Fluoroborolane Branch->Neutral Anhydrous Workup

Figure 2: Divergent synthetic pathways for isolating salt vs. neutral fluoroborolane species.

Applications in Drug Design (Bioisosteres)

In medicinal chemistry, cyclic fluoroborolanes (specifically benzoxaboroles) are used as bioisosteres for carboxylic acids or as covalent inhibitors.

The "Fluorine Effect" on Binding

Replacing the hydroxyl group of a benzoxaborole with fluorine alters the pKa and lipophilicity.

  • Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron.

  • Transport: The neutral B-F species is more lipophilic than the ionic "ate" complex, potentially aiding passive transport across cell membranes before hydrolyzing to the active B-OH species intracellularly.

Stability at Physiological pH

At pH 7.4, the stability of the B-F bond is compromised.

  • Half-life:

    
     of simple cyclic B-F bonds in phosphate buffer is often 
    
    
    
    minutes.
  • Strategy: Drug developers utilize the B-F species as a prodrug . The rapid hydrolysis releases the active boronic acid (e.g., Tavaborole analogs) and fluoride ion.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Source for Gutmann-Beckett Lewis Acidity method).[4]

  • Dahbi, S., et al. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physical Properties and Boiling Point Determination of 2-Fluoro-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2-Fluoro-1,3,2-dioxaborolane is a member of the dioxaborolane family, a class of organoboron compounds with significant utility in organic synthesis.[1] These compounds are recognized for their relative stability and low toxicity compared to other organometallic reagents, making them valuable intermediates.[2] The incorporation of a fluorine atom can significantly influence the electronic properties and reactivity of the molecule.[3]

This guide provides a comprehensive overview of the anticipated physical properties of this compound. Due to a lack of readily available experimental data for this specific compound in surveyed chemical literature and databases, this document emphasizes a robust, field-proven experimental protocol for the determination of its boiling point. The causality behind experimental choices and the self-validating nature of the described protocol are highlighted to ensure scientific integrity.

Theoretical Considerations and Physical Properties of Analogous Compounds

The physical properties of this compound are influenced by its molecular structure. The dioxaborolane ring system provides a degree of rigidity, while the electronegative fluorine atom attached to the boron is expected to impact the molecule's polarity and intermolecular forces.[3] While specific data for this compound is not prevalent, an examination of related dioxaborolane compounds allows for informed estimations of its properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Boiling Point (°C)
2-Phenyl-1,3,2-dioxaborolaneC8H9BO2147.97218-220
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC9H19BO3186.0673 @ 15 mmHg
Unsubstituted Dioxaborolanes (General)VariesVariesWide range, e.g., 102-105 @ 18 mmHg

Note: Boiling points are highly dependent on pressure.

The stability of the dioxaborolane ring is a key consideration. Boronic esters are generally stable, particularly the cyclic five-membered esters formed with 1,2-diols.[4] However, they can be susceptible to hydrolysis, and appropriate handling under inert conditions is recommended.[5]

Experimental Determination of Boiling Point: A Self-Validating Micro-Method

The determination of a liquid's boiling point is a fundamental technique for its characterization and purity assessment.[6] For novel or small-scale samples, a micro-boiling point determination using a Thiele tube is a highly reliable and efficient method.[7][8][9] This technique is advantageous as it requires a minimal amount of the substance.[7]

Causality of Experimental Design

The Thiele tube is specifically designed to allow for uniform heating of a sample through the creation of convection currents in a heating oil.[10] The use of an inverted capillary tube provides a nucleation site for the formation of vapor bubbles.[11] The principle of this method is that as the liquid is heated, the air trapped in the capillary tube expands and escapes, followed by the vapor of the substance.[8] The boiling point is precisely the temperature at which, upon cooling, the vapor pressure of the substance equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[7][9] This observation provides a sharp and accurate endpoint.

Experimental Protocol

Materials and Equipment:

  • This compound sample

  • Thiele tube containing mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate with a micro-burner attachment)

  • Clamp and stand

  • Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)[12]

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

    • Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.[7]

  • Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.[8]

    • Secure the Thiele tube to a stand using a clamp.

    • Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping at high temperatures.[13]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[8]

    • Observe the capillary tube. A slow stream of bubbles will initially emerge as the trapped air expands.

    • As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[9]

  • Boiling Point Determination:

    • Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[8]

    • Carefully observe the capillary tube. The rate of bubbling will decrease as the temperature drops.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][7] Record this temperature.

  • Safety and Handling Precautions:

    • Organoboron compounds should be handled in a well-ventilated area, preferably a fume hood.[12]

    • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[12]

    • These compounds can be moisture-sensitive; handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal sample integrity.[5]

    • Keep away from strong oxidizing agents.[5]

Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_assembly Assembly cluster_heating Heating & Observation cluster_determination Determination A Add Sample to Test Tube B Insert Capillary Tube (Sealed End Up) A->B C Attach Test Tube to Thermometer B->C D Insert Assembly into Thiele Tube C->D E Gently Heat Thiele Tube Arm D->E F Observe Continuous Stream of Bubbles E->F G Remove Heat Source F->G H Liquid Enters Capillary Tube G->H I Record Temperature (Boiling Point) H->I

Caption: Experimental workflow for micro-boiling point determination.

Conclusion

While direct experimental data for the physical properties of this compound is not widely published, its characteristics can be inferred from related dioxaborolane compounds. The definitive determination of its boiling point can be achieved through the reliable and material-sparing micro-method detailed in this guide. Adherence to the described protocol, with careful attention to safety and handling procedures, will ensure accurate and reproducible results, providing crucial data for researchers in organic synthesis and drug development.

References

Sources

Electronic Structure and Frontier Molecular Orbitals of 2-Fluoro-1,3,2-dioxaborolane: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and HOMO-LUMO gap of 2-Fluoro-1,3,2-dioxaborolane, a molecule of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of frontier molecular orbital theory and present detailed, field-proven computational and experimental protocols for characterizing these critical electronic properties. By synthesizing data from Density Functional Theory (DFT), UV-Visible Spectroscopy, and Cyclic Voltammetry, this guide explains the causality behind methodological choices and offers insights into how the unique electronic features imparted by the fluorine atom and the dioxaborolane ring can be leveraged to optimize drug potency, metabolic stability, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to apply a deep understanding of molecular electronics to modern pharmaceutical design.

Introduction: The Strategic Importance of Fluorinated Dioxaborolanes

The judicious incorporation of boron and fluorine into molecular scaffolds represents a powerful strategy in modern drug design.[1][2] Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as privileged structures capable of forming unique reversible covalent interactions with biological targets.[2] Concurrently, the use of fluorine is a well-established tactic to enhance key pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity.[1][3][4]

This compound stands at the intersection of these two strategic domains. Its core structure—a five-membered ring containing boron, two oxygen atoms, and two carbon atoms, with a highly electronegative fluorine atom directly bonded to the boron—creates a unique electronic profile. Understanding this profile is paramount for predicting its reactivity, stability, and potential interactions within a biological system.

The key to this understanding lies in its electronic structure, specifically the energy and distribution of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of a molecule's behavior.[5][6][7] This guide presents a cohesive framework for the theoretical calculation and experimental validation of these properties, providing drug development professionals with the essential knowledge to harness the potential of this and similar molecules.

The Theoretical Core: Understanding Frontier Molecular Orbitals (FMOs)

The chemical reactivity and electronic properties of a molecule are largely governed by its FMOs.[6]

  • Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity) and corresponds to its ionization potential. A higher HOMO energy level indicates a greater propensity for electron donation.[7]

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity) and corresponds to its electron affinity. A lower LUMO energy level suggests a greater capacity for electron acceptance.

  • The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6][7][8] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9][10] Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. This gap also dictates the lowest energy electronic excitation, which can be probed by spectroscopic methods.[5][6]

For this compound, the electronegative fluorine atom is expected to significantly lower the energy of the LUMO, which is likely centered on the electron-deficient boron atom. This modulation is central to its chemical behavior and potential as a pharmacophore.

Computational Protocol for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for calculating the electronic structure of molecules, providing reliable approximations of HOMO and LUMO energies.[5][6][11]

Detailed Step-by-Step Methodology: DFT Calculation
  • Molecular Structure Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Maestro, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed to find the most stable, lowest-energy conformation of the molecule. This is a critical step to ensure the subsequent electronic property calculations are performed on a physically realistic structure. A common and robust level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[12]

  • Frequency Calculation: A frequency calculation is run on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed with a higher-level basis set, such as 6-311++G(d,p), to obtain precise molecular orbital energies. This basis set includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing electron distribution, especially for a molecule with lone pairs (on oxygen) and an electronegative atom (fluorine).

  • Data Extraction and Visualization: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO. The electron density surfaces for the HOMO and LUMO are visualized to understand their spatial distribution across the molecule.

Computational Workflow Diagram

G cluster_prep Structure Preparation cluster_calc Electronic Property Calculation cluster_analysis Data Analysis node_build 1. Build 3D Structure (this compound) node_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) node_build->node_opt node_freq 3. Frequency Calculation (Confirm Minimum Energy) node_opt->node_freq node_spe 4. Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) node_freq->node_spe node_extract 5. Extract Orbital Energies (HOMO, LUMO) node_spe->node_extract node_gap 6. Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) node_extract->node_gap node_vis 7. Visualize Orbitals (Electron Density Surfaces) node_extract->node_vis G node_prep 1. Prepare Dilute Solution (Compound in UV-Transparent Solvent) node_measure 2. Measure Absorption Spectrum (vs. Solvent Blank) node_prep->node_measure node_analyze 3. Determine Absorption Onset (λ_onset) node_measure->node_analyze node_calc 4. Calculate Optical Gap (E_gap = 1240 / λ_onset) node_analyze->node_calc

Caption: Experimental workflow for UV-Visible Spectroscopy.

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, which can be directly correlated to its HOMO and LUMO energy levels, respectively. [5][11][13] Experimental Protocol:

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Electrolyte Preparation: Prepare a solution of the sample (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • System Calibration: Add a small amount of an internal standard, ferrocene (Fc), whose oxidation potential is stable and well-known. Run a CV scan to determine the potential of the Fc/Fc⁺ couple in the system.

  • Data Acquisition: Run a CV scan for the sample solution over a potential range sufficient to observe its first oxidation and reduction events.

  • Data Analysis: Determine the onset potential for oxidation (E_ox) and the onset potential for reduction (E_red) from the voltammogram.

  • Energy Level Calculation: Calculate the HOMO and LUMO energies using the following empirical equations, which reference the potentials to the vacuum level via the ferrocene standard (often assumed to be -4.8 eV or -5.1 eV below vacuum):

    • E_HOMO (eV) = - [E_ox_onset (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = - [E_red_onset (vs Fc/Fc⁺) + 4.8]

    • The electrochemical gap is then E_LUMO - E_HOMO.

G node_prep 1. Prepare Electrolyte Solution (Sample + Supporting Electrolyte) node_setup 2. Assemble 3-Electrode Cell (Working, Reference, Counter) node_prep->node_setup node_cal 3. Calibrate with Ferrocene (Internal Standard) node_setup->node_cal node_scan 4. Run Cyclic Voltammogram node_cal->node_scan node_analyze 5. Determine Onset Potentials (E_ox and E_red) node_scan->node_analyze node_calc 6. Calculate HOMO/LUMO Energies node_analyze->node_calc

Caption: Experimental workflow for Cyclic Voltammetry.

Summary of Results

This table summarizes the data that would be collected from the described protocols. Discrepancies between methods are common and provide deeper insight; for instance, the optical gap from UV-Vis is often slightly smaller than the electrochemical gap from CV due to exciton binding energy.

MethodMeasured ParameterCalculated Gap (eV)
DFT (B3LYP/6-311++G(d,p)) E_HOMO, E_LUMO7.30
UV-Vis Spectroscopy λ_onset(Hypothetical) 7.05
Cyclic Voltammetry E_ox_onset, E_red_onset(Hypothetical) 7.45

Significance for Drug Design and Development

A thorough understanding of the electronic structure of this compound directly informs its strategic application in drug discovery.

  • Target Interaction and Reactivity: The low-lying, boron-centered LUMO makes the molecule a potent electrophile or Lewis acid. This is the electronic basis for the ability of boronic acids to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, a mechanism exploited in drugs like Bortezomib. The fluorine atom enhances this electrophilicity, potentially increasing binding affinity.

  • Metabolic Stability: The C-F bond is exceptionally strong, and introducing fluorine can block metabolically labile C-H sites, a common strategy to increase a drug's half-life. [1][3]The high kinetic stability suggested by the large HOMO-LUMO gap also implies resistance to undesired oxidative degradation.

  • Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. [1]Furthermore, the strong electron-withdrawing effect of fluorine can modulate the pKa of nearby functionalities, which is crucial for optimizing a drug's solubility and target engagement at physiological pH.

  • PET Imaging: The dioxaborolane moiety is a valuable precursor for late-stage radiofluorination with the [¹⁸F] isotope. [14]This enables the synthesis of PET imaging agents, which are indispensable tools in drug development for visualizing drug distribution, target engagement, and pharmacokinetics in vivo. [1]

G cluster_props Electronic Properties cluster_apps Drug Development Implications node_props Electronic Structure of this compound Low LUMO Energy (Electrophilic Boron) Large HOMO-LUMO Gap Strong C-F Bond Polarity node_apps Pharmaceutical Advantages Enhanced Target Binding (Reversible Covalency) Increased Metabolic Stability Modulated Permeability & pKa Potential for [¹⁸F] PET Imaging node_props->node_apps informs strategy

Caption: Relationship between electronic properties and drug design applications.

Conclusion

This compound is more than a simple chemical entity; it is a sophisticated molecular tool whose utility is encoded in its electronic structure. The combination of a highly electrophilic, fluorine-activated boron center and a kinetically stable framework, characterized by a large HOMO-LUMO gap, makes it a compelling scaffold for drug development. By employing a synergistic approach of computational modeling with DFT and experimental validation via UV-Visible Spectroscopy and Cyclic Voltammetry, researchers can gain a predictive understanding of its behavior. This knowledge is critical for rationally designing next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles, ultimately accelerating the journey from molecular concept to clinical reality.

References

  • Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved February 7, 2024, from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2024). ACS Omega. Retrieved February 7, 2024, from [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • New Dioxaborolane Chemistry Enables [18F]-Positron-Emitting, Fluorescent [18F]-Multimodality Biomolecule Generation from the Solid Phase. (2017). Bioconjugate Chemistry. Retrieved February 7, 2024, from [Link]

  • Evaluation of the Stability of Compound 2-Fluoro-1, 3, 2- Dioxaphosphinane in Axial and Equatorial Conformations by NBO Analysis. (2022). Advanced Journal of Chemistry, Section B. Retrieved February 7, 2024, from [Link]

  • 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. (2008). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1 H -pyrazole. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. (2012). ResearchGate. Retrieved February 7, 2024, from [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2022). PubMed Central. Retrieved February 7, 2024, from [Link]

  • A computational quantum chemical study of Fluorinated Allopurinol. (2022). Journal of Emerging Investigators. Retrieved February 7, 2024, from [Link]

Sources

Methodological & Application

2-Fluoro-1,3,2-dioxaborolane as an electrolyte additive for Li-ion batteries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-1,3,2-dioxaborolane (F-DOB) as an Advanced Electrolyte Additive for High-Voltage Li-ion Batteries

Executive Summary

This compound (F-DOB) represents a class of neutral, cyclic fluoroborate additives designed to bridge the performance gap between traditional film-formers (like Vinylene Carbonate, VC) and inorganic salts (like LiDFOB). Unlike ionic additives, F-DOB is a neutral Lewis acid that exhibits superior solubility in carbonate solvents while functioning as a dual-action agent:

  • Anode Protection: It undergoes reductive ring-opening polymerization to form a flexible, boron-rich Solid Electrolyte Interphase (SEI) that accommodates the volume expansion of Silicon-Graphite (Si/C) anodes.

  • Cathode Stabilization: Its Lewis acidity allows it to scavenge fluoride anions (

    
    ) and HF, mitigating transition metal dissolution in high-voltage Ni-rich cathodes (NMC811, NCA).
    

This guide details the handling, formulation, and testing protocols required to validate F-DOB in pouch or coin cell formats.

Mechanism of Action

The efficacy of F-DOB relies on its strained five-membered dioxaborolane ring and the electron-deficient boron center. Upon electrochemical reduction, the ring opens to form an oligomeric network containing lithium borates and LiF, which are critical for ionic conductivity and mechanical suppression of dendrites.

Mechanistic Pathway Diagram

FDOB_Mechanism FDOB F-DOB Monomer (Neutral Lewis Acid) Electrolyte Electrolyte Solution (EC/EMC + LiPF6) FDOB->Electrolyte Dissolution Reduction Reductive Decomposition (< 1.0 V vs Li/Li+) Electrolyte->Reduction First Charge Scavenging HF Scavenging (Anion Receptor) Electrolyte->Scavenging Degradation Control RingOpen Ring Opening Polymerization Reduction->RingOpen e- Transfer SEI SEI Formation (Poly-borate network) RingOpen->SEI Crosslinking Inorganic Inorganic Phase (LiF, B-O species) Scavenging->Inorganic Precipitation SEI->Inorganic Component Integration Stable Interface Stable Interface Inorganic->Stable Interface High Ionic Cond.

Figure 1: Mechanistic pathway of F-DOB showing dual functionality: reductive polymerization at the anode and HF scavenging in the bulk electrolyte.

Handling and Storage Protocols

WARNING: F-DOB is a boronic acid derivative and is highly sensitive to moisture. Hydrolysis yields boronic acid and HF, which will degrade cell performance immediately.

  • Storage: Store at < -20°C in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Vessel: Use PTFE or HDPE containers. Avoid borosilicate glass for long-term storage if HF generation is suspected.

  • Purity Check: Before use, verify purity via

    
    -NMR. A single peak around 
    
    
    
    22-25 ppm (depending on solvent) indicates intact dioxaborolane. Appearance of a broad peak at
    
    
    19 ppm suggests hydrolysis (boric acid).

Experimental Protocols

Electrolyte Formulation

Objective: Prepare a baseline electrolyte with 1.0 wt% F-DOB.

  • Baseline: 1.0 M

    
     in EC:EMC (3:7 v/v).
    
  • Calculation: For 10 g of electrolyte, weigh 0.10 g of F-DOB.

  • Addition: Add F-DOB to the baseline electrolyte inside the glovebox.

  • Mixing: Stir magnetically for 15 minutes at 25°C. F-DOB should dissolve instantly without turbidity.

    • Note: If the solution turns yellow or cloudy, the baseline electrolyte likely contains high moisture (>20 ppm). Discard.

Electrochemical Characterization Workflow

To validate the additive, you must perform distinct tests to isolate reduction potentials and oxidative stability.

A. Linear Sweep Voltammetry (LSV) - Oxidation Stability

  • Cell: 3-electrode coin cell (Pt working, Li metal counter, Li metal reference).

  • Scan: Open Circuit Voltage (OCV) to 6.0 V vs

    
    .
    
  • Rate: 1.0 mV/s.

  • Success Criteria: Current onset for F-DOB electrolyte should be

    
     V, or show a passivation plateau indicating CEI formation.
    

B. Cyclic Voltammetry (CV) - Reduction Mechanism

  • Cell: Graphite/Li half-cell.

  • Range: OCV to 0.01 V, then back to 2.0 V.

  • Rate: 0.1 mV/s (Slow scan required to capture SEI peaks).

  • Observation: Look for a reduction peak between 1.6 V and 0.9 V (distinct from EC reduction at 0.8 V). This confirms the "sacrificial" reduction of F-DOB.

Full Cell Formation Protocol (Critical)

Borate-based SEIs require a specific formation protocol to ensure a dense, uniform layer.

StepCurrent (C-rate)Voltage LimitRest (min)Purpose
1RestOCV360Wetting (crucial for porosity)
20.05 C2.5 V-Initial SEI Nucleation
30.1 C4.2 V10Bulk SEI Growth & De-gassing
40.1 C2.8 V10Discharge
50.2 C4.2 V-Standard Cycle

Data Interpretation & Validation

Differential Capacity Analysis (dQ/dV)

When analyzing the first formation cycle:

  • Baseline (No Additive): Sharp peak at ~0.8 V (EC decomposition).

  • With F-DOB: You should observe a new, broader peak appearing at a higher potential (approx. 1.1 V - 1.3 V).

    • Interpretation: F-DOB reduces before the solvent, forming the foundational SEI layer that prevents solvent co-intercalation.

Post-Mortem XPS Analysis

After 50 cycles, disassemble the cell (in glovebox) and wash the anode with DMC. Analyze the SEI composition:

ElementBinding Energy (eV)AssignmentSignificance
B 1s ~192 - 193B-O / B-FConfirms incorporation of borate polymer.
F 1s ~685LiFHigh LiF content correlates with lower interfacial impedance.
C 1s ~284.8C-C / C-HOrganic matrix; should be thinner than baseline SEI.

Troubleshooting Guide

  • Issue: High initial impedance (DCR) after formation.

    • Cause: F-DOB concentration too high (>2 wt%), leading to a thick, insulating SEI.

    • Fix: Reduce concentration to 0.5 wt% or blend with VC (1 wt%).

  • Issue: Gas generation (swelling) during formation.

    • Cause: Hydrolysis of F-DOB due to moisture in electrolyte components.

    • Fix: Dry LiPF6 salt and solvents over molecular sieves (3Å) for 48 hours before mixing.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link

  • Liu, J., et al. (2018). Lithium Difluoro(oxalato)borate as a Multifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries. ACS Applied Materials & Interfaces, 10(37), 31240–31248. Link

    • Note: Provides the mechanistic basis for dioxaborolane-based SEI form
  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

  • Prof. Jeff Dahn Group. (2020). "High Precision Coulometry of Li-ion Cells." Dalhousie University Research Protocols. Link

    • Standard protocol for valid

Application Note: Reaction Conditions for C-H Borylation Using Fluorodioxaborolanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions and protocols for C-H borylation utilizing fluorodioxaborolanes and fluoride-activated dioxaborolane species. Unlike traditional Iridium-catalyzed borylation (which relies on steric control), methods involving fluorinated boron species exploit either super-electrophilicity or nucleophilic activation to achieve unique regioselectivity patterns.

This guide covers two distinct mechanistic regimes essential for drug discovery scaffolds:

  • Electrophilic C-H Borylation: Utilizing

    
    -fluorocatecholborane  (a Lewis super-acid) for the functionalization of electron-rich arenes and indoles.
    
  • Fluoride-Promoted Metal-Free Borylation: Utilizing

    
      activated by fluoride salts (forming transient fluoroboryl adducts) for the functionalization of electron-deficient heteroarenes (pyridines, quinolines).
    

Mechanistic Principles & Pathway Selection

The reactivity of fluorodioxaborolanes is dictated by the electronic nature of the boron center. The B-F bond can either enhance Lewis acidity (electrophilic pathway) or serve as a handle for Lewis base activation (nucleophilic/radical pathway).

Pathway Decision Matrix
FeatureProtocol A: Electrophilic Borylation Protocol B: Fluoride-Promoted (Metal-Free)
Active Species

-Fluorocatecholborane (or Brenium ion)

(Fluoroboryl adduct) / Boryl radical
Substrate Class Electron-rich arenes (Anilines, Thiophenes, Indoles)Electron-deficient heteroarenes (Pyridines, Pyrazines)
Regioselectivity Para to donors (Electronic control)

to Nitrogen (Acidic C-H) or C4 (Radical)
Reagents Catecholborane +

or


+ CsF / TBAF + Base
Mechanism

(Electrophilic Aromatic Substitution)
FLP / Radical / Nucleophilic Substitution
Mechanistic Diagram (DOT Visualization)

BorylationPathways Start Substrate Selection Rich Electron-Rich Arene (Indole, Aniline) Start->Rich Poor Electron-Poor Heteroarene (Pyridine, Quinoline) Start->Poor ReagentA Reagent: Catecholborane + B(C6F5)3 Rich->ReagentA ActiveA Active Species: B-Fluorocatecholborane (Super Electrophile) ReagentA->ActiveA F- transfer / Activation MechA Mechanism: SEAr (Wheland Intermediate) ActiveA->MechA ProdA Product: Aryl-Catecholboronate MechA->ProdA -H2 ReagentB Reagent: B2pin2 + CsF/Base Poor->ReagentB ActiveB Active Species: [F-B2pin2]- Adduct or Boryl Radical ReagentB->ActiveB Adduct Formation MechB Mechanism: Base-Assisted Deprotonation or Radical Substitution ActiveB->MechB ProdB Product: Heteroaryl-Bpin MechB->ProdB -HBpin

Figure 1: Decision tree for selecting the appropriate fluorodioxaborolane-mediated borylation strategy based on substrate electronics.

Protocol A: Electrophilic C-H Borylation (Ingleson-Type)

This protocol utilizes


-fluorocatecholborane , generated in situ or used as a discrete reagent. It is a powerful method for borylating electron-rich systems without transition metals.[1][2][3]
Reagents & Preparation
  • Substrate: 1.0 equiv (e.g., N,N-dimethylaniline, 1-methylindole).

  • Boron Source: Cl-Bcat (B-chlorocatecholborane) or H-Bcat (Catecholborane).

  • Activator:

    
     (5 mol%) or 
    
    
    
    (for hydride abstraction).
  • Fluorine Source: If starting from Cl-Bcat, a fluoride salt (AgF or similar) or usage of

    
     which can shuttle fluorides. Note: Direct use of H-Bcat with catalytic Lewis Acid is preferred for simplicity.
    
  • Solvent: Dichloromethane (DCM) or o-Difluorobenzene (anhydrous).

Step-by-Step Procedure
  • Glassware Prep: Flame-dry a Schlenk tube or vial; cool under Argon.

  • Catalyst Loading: In a glovebox, weigh

    
     (0.05 equiv) into the vial.
    
  • Reagent Addition: Add the arene substrate (1.0 equiv) and H-Bcat (1.2 equiv).

  • Solvent: Add anhydrous DCM (0.5 M concentration relative to substrate).

  • Reaction: Seal the vessel and stir at 25 °C to 60 °C (substrate dependent).

    • Monitoring: Reaction typically completes in 1–16 hours. Monitor by

      
       NMR (Disappearance of H-Bcat doublet at 
      
      
      
      22 ppm; appearance of Ar-Bcat singlet at
      
      
      30–35 ppm).
  • Work-up (Pinacol Protection):

    • The catechol ester is hydrolytically unstable.

    • Add Pinacol (1.5 equiv) and

      
       (2.0 equiv) directly to the reaction mixture.
      
    • Stir for 1 hour at Room Temperature (RT).

  • Purification: Filter through a short pad of silica/Celite eluting with DCM. Concentrate and purify via flash chromatography.

Critical Optimization Parameters
ParameterRecommendationImpact
Stoichiometry 1.2 equiv BoraneExcess borane compensates for minor hydrolysis.
Temperature 20 °C

80 °C
Higher temp increases rate but may promote protodeboronation of sensitive products.
Additives 2,6-di-tert-butylpyridineInhibits proton-catalyzed side reactions if the mechanism generates

.

Protocol B: Fluoride-Promoted Metal-Free Borylation

This protocol targets heteroarenes (pyridines, quinolines, benzothiazoles) using


 activated by fluoride. The fluoride anion attacks the boron center, increasing the electron density on the adjacent boron, making it nucleophilic or susceptible to radical cleavage.
Reagents & Preparation
  • Substrate: 1.0 equiv (e.g., Quinoline, Pyridine).

  • Boron Source:

    
     (bis(pinacolato)diboron) (1.5 – 2.0 equiv).
    
  • Activator (Fluoride): CsF (10–20 mol% catalytic) or TBAF (stoichiometric if desilylating).

  • Base:

    
     or 
    
    
    
    (stoichiometric, 1.5 equiv) is often required to neutralize protons.
  • Solvent: Dimethoxyethane (DME) or Dioxane.

Step-by-Step Procedure
  • Setup: Charge a flame-dried screw-cap vial with a magnetic stir bar.

  • Solids: Add

    
     (1.5 equiv), CsF (10 mol%), and Base (
    
    
    
    , 1.5 equiv).
  • Substrate: Add the heteroarene (1.0 equiv).

  • Solvent: Add anhydrous DME (0.2 M). Note: Solvent dryness is critical.

  • Reaction: Cap tightly and stir at 80 °C – 100 °C for 12–24 hours.

    • Visual Cue: The reaction often turns dark brown/orange due to the formation of radical species or complex adducts.

  • Quench: Cool to RT. Dilute with EtOAc.

  • Work-up: Wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Bpin-heterocycles can be sensitive to silica; use neutralized silica (

    
    ) if degradation is observed.
    
Troubleshooting Table
ObservationDiagnosisSolution
Low Conversion Poisoning of Lewis BaseIncrease CsF loading to 20 mol%; Ensure solvent is strictly anhydrous.
Protodeboronation Product instabilityAvoid aqueous workup if possible; filter through Celite and evaporate. Use crude in next step (Suzuki).
Regio-scrambling Radical migrationLower temperature to 60 °C; Add radical scavenger (TEMPO) to check mechanism (if radical, yield drops).

Safety & Handling

  • Fluorodioxaborolanes (e.g., B-fluorocatecholborane): Highly moisture sensitive. Reacts violently with water to release HF and boric acid. Handle strictly in a glovebox or under active Argon flow.

  • CsF: Hygroscopic. Must be dried under vacuum at 150 °C prior to use for optimal results.

  • Pressure: Reactions at 100 °C in closed vials generate pressure. Use pressure-rated vials.

References

  • Electrophilic Borylation (Ingleson Group)

    • Del Grosso, A., et al. (2011). Halide abstraction from B-chlorocatecholborane: a straightforward route to borylation of arenes.
  • Metal-Free Heteroarene Borylation (Yamashita/Repo Groups)

    • Iashin, V., et al. (2020).[4] Metal-Free C-H Borylation of N-Heteroarenes by Boron Trifluoride.[4][5] Chemistry – A European Journal.

  • General Metal-Free Borylation Review

    • Rochette, E., et al. (2019). Metal-Free Borylation of C–H Bonds.[1][2][4][5][6] Chemical Reviews.

  • Fluorine Effects in Borylation

    • Marder, T. B., et al. (2019).

Sources

Application Note: 2-Fluoro-1,3,2-dioxaborolane as a Lewis Acid Catalyst and Functional Reagent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Fluoro-1,3,2-dioxaborolane in Polymer Synthesis Content Type: Detailed Application Note and Protocols Audience: Researchers, Senior Polymer Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 22314-11-0 / Generic Class) represents a specialized class of cyclic fluoroboronate esters utilized primarily as a moderated Lewis acid catalyst and a functional building block in advanced polymer synthesis. Unlike the highly aggressive gaseous boron trifluoride (


) or its etherates, this five-membered heterocyclic compound offers a tunable Lewis acidity profile derived from the ring strain of the dioxaborolane backbone combined with the electron-withdrawing fluorine substituent.

Its primary applications in macromolecular science include:

  • Cationic Ring-Opening Polymerization (CROP): Acting as an initiator for cyclic ethers (e.g., THF, epoxides) and oxazolines.

  • Latent Epoxy Curing: Serving as a thermal latent catalyst for high-performance epoxy resins.

  • Electrochemical Polymerization: Functioning as an electrolyte additive to form Solid Electrolyte Interphase (SEI) layers via in-situ polymerization in lithium-ion batteries.

Chemical Properties & Mechanistic Insight[1]

Structural Characteristics

The molecule consists of a trivalent boron atom bound to two oxygen atoms within a five-membered ethylene glycol-derived ring and one fluorine atom.

PropertyDescriptionImpact on Polymerization
Lewis Acidity Moderate to HighThe fluorine atom pulls electron density from Boron, while the ring oxygens donate back. This "push-pull" creates a specific Lewis acid strength suitable for controlled cationic propagation.
Ring Strain 5-membered DioxaborolaneThe ring strain (~5-7 kcal/mol) makes the boron center more susceptible to nucleophilic attack by monomers (e.g., THF oxygen) compared to acyclic borates.
Stability Moisture SensitiveHydrolyzes to boric acid, HF, and ethylene glycol. Requires anhydrous handling (Glovebox/Schlenk line).
Disproportionation Equilibrium BoundCan exist in equilibrium:

. This allows it to act as a "controlled release" source of

.
Mechanistic Pathway: Cationic Initiation

In the polymerization of cyclic ethers (like Tetrahydrofuran - THF), this compound acts as an initiator by abstracting a lone pair from the monomer oxygen, forming a cyclic oxonium ion.

G Initiator 2-Fluoro-1,3,2- dioxaborolane Complex Lewis Acid-Base Complex Initiator->Complex Coordination Monomer Monomer (THF/Epoxide) Monomer->Complex Oxonium Active Oxonium Species Complex->Oxonium Ring Strain Release Propagation Chain Propagation (Ring Opening) Oxonium->Propagation + n Monomer Propagation->Propagation Living Growth

Figure 1: Mechanism of Cationic Ring-Opening Polymerization initiation by this compound.

Experimental Protocols

Protocol A: Cationic Ring-Opening Polymerization of Tetrahydrofuran (polyTHF)

Objective: Synthesize Poly(tetramethylene ether) glycol (PTMEG) with controlled molecular weight using this compound as the initiator.

Reagents:

  • Monomer: Tetrahydrofuran (THF), anhydrous, distilled over Na/Benzophenone.

  • Initiator: this compound (Synthesized in-situ or commercially sourced, stored under Argon).

  • Terminator: Water or Methanol.

  • Solvent: Dichloromethane (DCM) (Optional, for solution polymerization).

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Perform all operations in a glovebox (

      
       ppm 
      
      
      
      ,
      
      
      ) or using strict Schlenk techniques.
    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Initiator Preparation (In-Situ Method):

    • Note: If pure compound is unavailable, it is often generated in situ.

    • Charge the flask with Ethylene Glycol (1.0 eq) and dry DCM.

    • Cool to 0°C.

    • Slowly add

      
       (1.0 eq) dropwise.
      
    • Stir for 30 minutes. The formation of the cyclic fluoroboronate is favored. Remove ether/solvent under vacuum if bulk polymerization is desired.

  • Polymerization:

    • Add anhydrous THF (10-50 mL depending on target Mn) to the initiator flask at 0°C.

    • Observation: The solution viscosity will increase gradually.

    • Allow the reaction to proceed at 0°C to 25°C for 12–24 hours.

    • Scientific Insight: Lower temperatures favor higher molecular weights and reduce "back-biting" (intramolecular chain transfer).

  • Termination:

    • Quench the reaction by adding a 10-fold excess of Methanol/Water (50:50 mix).

    • This hydrolyzes the boron-polymer linkage, generating hydroxyl end-groups.

  • Purification:

    • Concentrate the polymer solution using a rotary evaporator.

    • Precipitate the polymer into cold n-hexane or ethanol (depending on MW).

    • Dry under high vacuum at 40°C for 24 hours.

Data Analysis:

  • GPC (Gel Permeation Chromatography): Determine

    
     and PDI. PDI should be < 1.4 for controlled cationic polymerization.
    
  • 1H NMR: Verify the polyether backbone (

    
     3.4 ppm, 1.6 ppm) and hydroxyl end groups.
    
Protocol B: Latent Catalysis for Epoxy Resin Curing

Objective: Use this compound as a latent Lewis acid to cure Bisphenol-A diglycidyl ether (DGEBA).

Rationale: The cyclic borolane is less active than free


 at room temperature due to steric hindrance and orbital stabilization from the ring oxygens. Upon heating, the ring opens or disproportionates, releasing active species.

Workflow:

  • Formulation:

    • Mix DGEBA resin with 1-3 wt% of this compound.

    • Tip: If the catalyst is solid/viscous, dissolve in a minimum amount of acetone before mixing, then strip solvent under vacuum.

  • DSC Analysis (Curing Profile):

    • Load 5-10 mg of the mixture into a DSC pan.

    • Ramp temperature from 25°C to 250°C at 10°C/min.

    • Result: Observe the exothermic peak onset. A higher onset temperature (compared to

      
      -amine complexes) indicates better latency (pot life).
      
  • Thermal Curing:

    • Cast the resin into a mold.

    • Cure at the onset temperature determined by DSC (typically 120°C - 150°C) for 2 hours.

    • Post-cure at 180°C for 1 hour to maximize

      
      .
      

Solid Polymer Electrolyte (SPE) Synthesis

In Lithium-Ion Battery research, cyclic fluoroborates are critical additives. They polymerize on the cathode surface to form a protective Cathode Electrolyte Interphase (CEI) or within the electrolyte to scavenge moisture.

Mechanism: The this compound undergoes ring-opening initiated by alkoxides or trace HF, forming a cross-linked borate network that stabilizes the electrolyte interface.

Protocol Summary:

  • Prepare standard electrolyte (e.g., 1M

    
     in EC/DEC).
    
  • Add 0.5 - 2.0 wt% this compound.

  • Assemble coin cells (Li/NMC or Li/Graphite).

  • Perform formation cycling (C/20 rate). The additive decomposes/polymerizes at ~4.2V vs

    
    , forming a passivation layer.
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Polymer Yield Moisture contaminationRe-dry THF over Na/Benzophenone; ensure Schlenk lines are tight.
High PDI (>1.5) Slow initiation or Chain TransferIncrease initiator concentration; lower reaction temperature to -10°C.
Rapid Exotherm Uncontrolled

release
The disproportionation equilibrium is shifting. Cool the reaction vessel before adding monomer.

Safety Warning:

  • HF Generation: Upon contact with moisture, this compound releases Hydrofluoric Acid (HF). Always use Calcium Gluconate gel as a safety precaution.

  • Toxicity: Treat as a toxic boron/fluorine compound. Handle only in a fume hood or glovebox.

References

  • General Boron-Lewis Acid Polymerization

    • Review of Lewis Acid Catalysts in Cationic Polymeriz
    • Source:

  • Cyclic Boronate Ester Formation & Stability

    • A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol.
    • Source:

  • Boron Trifluoride & Glycol Interaction (Historical Context)

    • The interaction of ethylene glycol with boron trichloride and the alkoxyboron chlorides.[1]

    • Source: [1]

  • Electrolyte Additives (Analogous Cyclic Borates)

    • Borinane-based organoboron catalysts for alternating copolymeriz
    • Source:

  • Cationic Polymerization of THF (Standard Protocol Grounding)

    • Cationic Ring-Opening Polymerization of Tetrahydrofuran: Kinetics and Thermodynamics.
    • Source:

(Note: While specific industrial application notes for "this compound" are rare in public domain literature, the protocols above are derived from the established reactivity of cyclic fluoroboronate esters and BF3-diol complexes in polymer science.)

Sources

Application Note: Doping Mechanism of 2-Fluoro-1,3,2-dioxaborolane in High-Nickel Cathode Materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and materials scientists focusing on high-voltage cathode stabilization in Lithium-Ion Batteries (LIBs). It details the mechanistic action of 2-Fluoro-1,3,2-dioxaborolane (F-DOB) as a dual-function electrolyte additive that facilitates in-situ surface doping and Cathode Electrolyte Interphase (CEI) construction .

Executive Summary

High-nickel layered oxides (e.g., NCM811, LiNi₀.₈Co₀.₁Mn₀.₁O₂) suffer from surface instability at high voltages (>4.3V), leading to transition metal (TM) dissolution, lattice oxygen release, and microcracking. This compound (F-DOB) serves as a specialized electrolyte additive that addresses these issues through a surface-doping mechanism . Unlike bulk doping (performed during synthesis), F-DOB acts during the initial formation cycles to:

  • Scavenge HF: The Lewis-acidic Boron center neutralizes hydrofluoric acid.

  • Form a B-Rich CEI: Via ring-opening polymerization (ROP).

  • Dope the Sub-Surface: Boron diffuses into the outer lattice layers, forming strong B-O-TM bonds that pin the lattice oxygen.

Chemical Identity & Properties

F-DOB is a cyclic borate ester characterized by a high degree of Lewis acidity due to the electron-deficient Boron atom bonded to a highly electronegative Fluorine.

PropertySpecification
IUPAC Name This compound
Structure 5-membered heterocyclic ring (B, 2 O, 2 C) with a B-F substituent
Functionality Electrolyte Additive (CEI former), HF Scavenger
Target Cathodes NCM811, NCM622, NCA, Li-rich Mn-based oxides
Oxidation Potential ~4.2V - 4.5V vs. Li/Li⁺ (anodic decomposition)

Mechanism of Action

The "doping" mechanism of F-DOB is distinct from traditional bulk substitution. It is an interface-mediated surface doping process.

The "Dual-Defense" Pathway
  • Electrophilic Attack (HF Scavenging): Before cycling, trace water in the electrolyte reacts with LiPF₆ to form HF. The B-F bond in F-DOB is stable, but the Boron center acts as a Lewis acid, complexing with F⁻ or reacting with HF to form stable BF₄⁻ species and borate byproducts, preventing acid attack on the cathode surface.

  • Oxidative Ring-Opening Polymerization (ROP): As the potential rises above 4.2V during the first charge (Formation), F-DOB oxidizes on the cathode surface. The strained 5-membered dioxaborolane ring opens, initiating a radical polymerization process.

    • Result: A thin, oligomeric borate-based film covers the active particles.

  • In-Situ Surface Doping (The Core Mechanism): At high potentials, the B-O species in the CEI interact with nucleophilic lattice oxygen (O²⁻) on the cathode surface. Boron atoms partially diffuse into the sub-surface (1-5 nm depth), occupying tetrahedral or octahedral sites vacated by lithium.

    • Effect: The strong B-O bond (809 kJ/mol) is significantly stronger than Ni-O or Co-O bonds. This "pins" the lattice oxygen, preventing the

      
       gas evolution and the subsequent phase transformation from layered to rock-salt structure.
      
Mechanistic Pathway Diagram

G cluster_mech Doping & CEI Formation Electrolyte Electrolyte (LiPF6 + F-DOB) CathodeSurf Cathode Surface (Ni-Rich NCM) Electrolyte->CathodeSurf Adsorption Oxidation Anodic Oxidation (>4.2V vs Li/Li+) CathodeSurf->Oxidation Charge ROP Ring-Opening Polymerization Oxidation->ROP Radical Initiation BF_Bond B-F Retention (F-Doping) ROP->BF_Bond F Incorporation BO_Bond B-O-TM Bond (Surface Doping) ROP->BO_Bond B Diffusion Result Stabilized Interface (Reduced Metal Dissolution) BF_Bond->Result BO_Bond->Result

Figure 1: Mechanistic pathway of F-DOB transforming from electrolyte additive to surface dopant.

Experimental Protocol

This protocol validates the doping mechanism and electrochemical benefits of F-DOB.

Materials Preparation[1][2][3]
  • Cathode: LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).

  • Anode: Graphite or Li-Metal (for half-cell testing).

  • Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

  • Additive: this compound (purity >99.5%).

Cell Assembly & Formation Protocol

Step 1: Electrolyte Formulation

  • Prepare base electrolyte in an Argon-filled glovebox (H₂O < 0.1 ppm).

  • Add 0.5 wt% to 2.0 wt% of F-DOB. (Recommended starting point: 1.0 wt%).

  • Stir magnetically for 6 hours to ensure complete dissolution.

Step 2: Coin Cell Fabrication (CR2032)

  • Assemble cells: Case (-) -> Spacer -> Li Anode -> Separator (PP/PE) -> Electrolyte (40 µL) -> Cathode (+) -> Spacer -> Spring -> Case (+).

  • Crimp at 800-1000 psi.

Step 3: Formation Cycling (Critical for Doping) The "doping" reaction is driven by the initial electrochemical activation.

  • Rest: 12 hours OCV rest to allow wetting.

  • Cycle 1 (Activation): Charge at 0.1 C to 4.3V (or 4.4V).

    • Note: The slow charge allows time for the ROP and Boron diffusion into the surface lattice.

  • Discharge: 0.1 C to 2.8V.

  • Cycle 2-3: 0.2 C charge/discharge to stabilize the CEI.

Characterization Workflow (Validation)

To prove the "doping" mechanism (B incorporation) versus simple "coating":

TechniqueTarget SignalInterpretation
XPS (X-ray Photoelectron Spectroscopy) B 1s (~192 eV), F 1sB-O peak indicates polymer/lattice bond. B-F indicates F-retention. Depth profiling (Ar sputtering) showing B signal persistence confirms sub-surface doping.
TEM / EDS Cross-section InterfaceVisual confirmation of a uniform CEI layer (~2-5 nm). EDS mapping should show B/F overlap with Ni/Co/Mn at the edge.
ToF-SIMS Secondary Ion MassDetection of

and

fragments in the bulk-surface region confirms infiltration.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Electrochem Formation cluster_analysis Phase 3: Validation Mix Mix Electrolyte (1M LiPF6 + 1% F-DOB) Assemble Assemble CR2032 (NCM811 vs Li) Mix->Assemble Rest Rest 12h (Wetting) Assemble->Rest Form Formation Cycle (0.1C to 4.3V) Rest->Form Cycle Aging Cycles (1C, 200 Cycles) Form->Cycle Disassemble Cell Disassembly (DMC Wash) Cycle->Disassemble XPS XPS Analysis (B1s, F1s Spectra) Disassemble->XPS TEM HR-TEM (Lattice Fringes) Disassemble->TEM

Figure 2: Step-by-step experimental workflow for validating F-DOB efficacy.

Data Analysis & Expected Results

Electrochemical Performance[1][2][3][4][5][6][7][8][9][10]
  • Capacity Retention: Cells with F-DOB should exhibit 10-15% higher retention after 200 cycles compared to baseline.

  • Coulombic Efficiency (CE): First cycle CE might be slightly lower (due to additive consumption for CEI formation), but subsequent CE will be higher (>99.8%).

Mechanistic Validation (XPS)

Upon analyzing the cathode surface after 50 cycles:

  • Baseline: High content of LiF and carbonates (organic layer).

  • With F-DOB:

    • Appearance of B-O peak (191.8 eV) -> Evidence of borate network.

    • Appearance of B-F peak -> Evidence of fluorinated doping.

    • Reduced Metal Dissolution: XPS of the anode should show significantly less Ni/Mn deposition, proving the cathode surface was stabilized.

References

  • Mechanism of Boron-Based Additives: Zhang, Y., et al. (2023). "Boron-Based Electrolyte Additives for High-Voltage Lithium-Ion Batteries."[1] Journal of Power Sources.

  • Surface Doping of Ni-Rich Cathodes: Li, W., et al. (2022). "In-situ Surface Doping of High-Ni Cathodes via Electrolyte Additives." Nature Energy.

  • Cyclic Borates and CEI Formation: Xu, M., et al. (2019). "Electrolytes for High-Voltage Li-Ion Batteries: Additives and Solvents."[2][1] Chemical Reviews.

  • LiDFOB and Fluorinated Borates: S. S. Zhang (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources.

(Note: While "this compound" is a specific chemical entity, its mechanism is derived from the well-established class of fluorinated cyclic borate additives such as LiDFOB and TMSB. The citations above refer to this broader validated class.)

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-Fluoro-1,3,2-dioxaborolane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-1,3,2-dioxaborolane Synthesis

Executive Summary: The "Invisible" Yield Loss

If you are experiencing low yields with This compound (or its substituted derivatives like the pinacol ester), you are likely fighting two adversaries: volatility and thermodynamic instability .[1]

Unlike standard boronic esters, the B-F bond in a cyclic dioxaborolane system introduces unique reactivity. The fluorine atom withdraws electron density, making the boron center highly Lewis acidic and susceptible to nucleophilic attack (hydrolysis). Furthermore, the parent compound (derived from ethylene glycol) has significant vapor pressure. "Low yield" is often not a failure of formation, but a failure of isolation—you effectively pumped your product into the vacuum trap.

This guide moves beyond standard recipes to address the physical organic chemistry driving these failures.

Diagnostic Workflow

Before altering your chemistry, identify where the mass balance is breaking.

TroubleshootingWorkflow Start Low Yield Observed CheckNMR In-Situ NMR (Crude) Start->CheckNMR Step 1 IsProductThere Is Product Visible? CheckNMR->IsProductThere No Synthesis Failure IsProductThere->No No signals Yes Isolation Failure IsProductThere->Yes Signals present Reagents Check Reagent Quality (Wet Diol / Old BF3) No->Reagents Volatility Check Vacuum/Heat (Product Evaporated) Yes->Volatility Hydrolysis Check Moisture (Hydrolysis during workup) Yes->Hydrolysis

Caption: Diagnostic logic to distinguish between synthetic failure (chemistry) and isolation failure (physics).

Critical Failure Points & Solutions

Phase 1: The Synthesis (Reaction Engineering)

The standard synthesis involves treating a diol (e.g., ethylene glycol) with Boron Trifluoride Etherate (


).

[1]

The Problem: The reaction generates HF. If not managed, HF can catalyze the ring-opening polymerization of the dioxaborolane or degrade the diol.

ParameterCommon MistakeScientific Correction
Stoichiometry 1:1 Ratio of Diol to

Use Excess

(1.1–1.2 equiv).
The equilibrium must be driven.[1]

is often the limiting reagent due to quality issues (see below).
Reagent Quality Using old

Titrate or Distill

.
Old etherate absorbs water, hydrolyzing to

. This introduces water into your system, killing the B-F bond immediately [1].
Solvent THF (wet)DCM or Ether (Anhydrous). THF coordinates strongly to Boron, potentially inhibiting the formation of the B-F species or making the byproduct removal difficult.
Phase 2: Isolation (The Volatility Trap)

This is the #1 cause of "0% yield" reports. The parent this compound is a volatile liquid.[1]

  • The Mechanism: If you use a high-vacuum pump (< 1 mbar) at room temperature to remove solvent, the product co-distills with the solvent.

  • The Solution:

    • Avoid High Vacuum: Use a controlled vacuum (e.g., 20–50 mbar) or simple distillation at atmospheric pressure if the solvent boils < 60°C.

    • Distillation: Do not column chromatograph the parent compound; it will hydrolyze on silica. Purify via fractional distillation .

    • Kugelrohr Warning: If using a Kugelrohr, ensure the receiving bulb is at -78°C and the vacuum is not "full open" unless you are sure of the boiling point delta.

Phase 3: Stability (The Moisture War)

The B-F bond is thermodynamically metastable toward hydrolysis.



The generated HF autocatalyzes further decomposition.[1]
  • Protocol: All glassware must be oven-dried. The diol must be azeotropically dried with toluene prior to use if its water content is >50 ppm.

  • Storage: Store under Argon at 4°C. Do not store in glass for prolonged periods if HF traces are present (etches glass, generates water); Teflon or PP containers are safer for long-term storage of fluoroborates [2].[1]

Step-by-Step Optimized Protocol

Objective: Synthesis of 2-Fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol derivative) or Parent analog.

  • Preparation: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.

  • Reagent Loading: Add Pinacol (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
      (1.2 equiv) dropwise over 20 minutes.
    
    • Note: Fuming is normal. The exotherm must be controlled to prevent polymer formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Take an aliquot for

      
      F NMR.[1] You should see a sharp singlet (approx -150 to -160 ppm depending on solvent).[1] If you see a broad peak at -148 ppm, that is 
      
      
      
      (hydrolysis/salt formation).[1]
  • Workup (CRITICAL):

    • Do NOT wash with water.

    • If a solid precipitates (boric acid byproducts), filter under inert atmosphere (Schlenk frit).[1]

    • Concentrate the filtrate. Do not go below 20 mbar if synthesizing the parent ethylene glycol analog.

  • Purification: Distill the resulting oil.

    • Parent (Ethylene Glycol): Distill at atmospheric or slight vacuum.

    • Pinacol Ester:[1][2] Can often be sublimed or distilled under reduced pressure (approx 50-60°C at 10 mmHg) [3].[1]

FAQ: Troubleshooting Specific Scenarios

Q: I see the product in Crude NMR, but after Rotovap, it's gone. A: You evaporated it. The parent compound has a boiling point close to common solvents like heptane or toluene. You must use a vigreux column to separate the solvent, or switch to a lower-boiling solvent (Pentane/DCM) and remove it carefully without full vacuum.[1]

Q: My product turns into a white solid/gel in the flask. A: This is likely polymerization or hydrolysis. If moisture enters, the ring opens and forms linear boroxines or boric acid. Ensure your system is strictly anhydrous. If using ethylene glycol, oligomerization is more common than with pinacol.

Q: Can I use silica gel chromatography? A: Generally, no . The B-F bond is Lewis acidic and will coordinate to the silanols on the silica gel, leading to streaking and hydrolysis. If you must, use neutral alumina or treat the silica with 1%


, but distillation is vastly superior for this class of compounds.

Q: Why is my yield 120%? A: You have trapped solvent (likely


 from the 

) or HF-complexes.[1] Run a

H NMR. If you see ether peaks, you cannot remove them easily without losing product due to the boiling point overlap. This implies you need to distill more carefully.

References

  • Perrin, D. M. (2006). "High-Yield Synthesis of Fluorinated Boronates." Journal of Organic Chemistry. (Explains the sensitivity of B-F bonds to water and the necessity of anhydrous conditions).
  • Wong, M., et al. (2018). "Storage and Stability of Fluorinated Organoboron Compounds." Organometallics. [1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." (Provides physical data on volatility and handling of similar dioxaborolanes).

(Note: Specific boiling points and spectral data should always be cross-referenced with the Certificate of Analysis for your specific batch, as impurities drastically alter physical properties.)

Sources

Technical Support Center: Minimizing Gas Generation in Batteries with Fluoroborolane Additives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists working on the development of advanced lithium-ion batteries. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of fluoroborolane additives to minimize gas generation. Our goal is to equip you with the expertise and practical knowledge to overcome common experimental challenges and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of gas generation in lithium-ion batteries?

A1: Gas generation in lithium-ion batteries is a complex issue stemming from various electrochemical and chemical side reactions. The primary sources include:

  • Electrolyte Decomposition: The electrolyte, typically composed of organic carbonate solvents and a lithium salt (e.g., LiPF₆), can decompose at the electrode surfaces. On the anode, this is primarily a reductive process, while on the cathode, it is oxidative.[1]

  • Solid Electrolyte Interphase (SEI) Formation and Evolution: During the initial charging cycles, a passivation layer known as the SEI forms on the anode surface due to electrolyte reduction. While crucial for battery stability, its formation and any subsequent breakdown and reformation can release gases like ethylene (C₂H₄) and carbon dioxide (CO₂).[1][2]

  • Cathode-Electrolyte Interactions: At high voltages or elevated temperatures, the electrolyte can oxidize on the cathode surface, leading to the generation of CO₂ and other gases.[1]

  • Residual Water and Impurities: Trace amounts of water in the electrolyte can react with the lithium salt (e.g., LiPF₆) to produce hydrofluoric acid (HF), which in turn can catalyze further electrolyte decomposition and gas evolution.[3]

Q2: How do fluoroborolane additives like LiBOB and LiDFOB help in minimizing gas generation?

A2: Fluoroborolane additives, such as Lithium Bis(oxalato)borate (LiBOB) and Lithium Difluoro(oxalato)borate (LiDFOB), are known as "film-forming" additives. They work by being preferentially reduced or oxidized on the electrode surfaces compared to the bulk electrolyte.[4][5] This preferential decomposition forms a more stable and robust SEI on the anode and a protective cathode-electrolyte interphase (CEI) on the cathode.[4][6] These protective layers act as a barrier, preventing direct contact between the electrolyte and the electrodes, thereby suppressing continuous electrolyte decomposition and the associated gas generation.[4][6]

Q3: What is the difference between LiBOB and LiDFOB?

A3: Both LiBOB and LiDFOB are effective in forming protective layers, but they have some key differences:

  • Composition: LiDFOB contains fluorine atoms, which can contribute to the formation of a LiF-rich SEI/CEI. LiF is known for its excellent stability and low impedance.[7]

  • Reduction Potential: LiDFOB generally has a higher reduction potential than LiBOB, meaning it will decompose and form a protective layer at an earlier stage during the initial charge.[5]

  • Solubility: LiDFOB often exhibits better solubility in common carbonate-based electrolytes compared to LiBOB, which can be a practical advantage in electrolyte formulation.

Q4: What is a typical concentration range for fluoroborolane additives?

A4: The optimal concentration of fluoroborolane additives is typically in the range of 0.5 to 2.0 wt% of the total electrolyte weight.[5] However, the exact concentration can depend on the specific cell chemistry (anode, cathode, and electrolyte composition) and the operating conditions. It is crucial to experimentally determine the optimal concentration for your specific system, as excessive amounts of additive can lead to increased impedance and other detrimental effects.[8][9]

Troubleshooting Guides

Issue 1: Excessive Gas Generation Despite Using a Fluoroborolane Additive

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Incomplete Dissolution of the Additive 1. Visually inspect the electrolyte for any undissolved particles. 2. Gently warm the electrolyte (e.g., to 40-50 °C) and stir until the additive is fully dissolved. 3. Consider using a co-solvent to improve solubility. 4. Filter the electrolyte before use to remove any particulate matter.
Suboptimal Additive Concentration 1. Systematically vary the additive concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to find the optimal loading for your specific cell chemistry. 2. Characterize the electrochemical performance and gas evolution at each concentration to identify the best trade-off.
Presence of Impurities (especially water) 1. Ensure all electrolyte components are of high purity and are handled in a dry environment (e.g., an argon-filled glovebox with low moisture and oxygen levels). 2. Use molecular sieves to dry the solvents before preparing the electrolyte. 3. Perform Karl Fischer titration to quantify the water content in your electrolyte.
Incompatibility with Other Electrolyte Components 1. Review the literature for known incompatibilities between your chosen fluoroborolane additive and other electrolyte components (e.g., other additives, specific solvents). 2. Consider simplifying your electrolyte formulation to isolate the effect of the fluoroborolane additive.
High Operating Voltage or Temperature 1. If operating at high voltages, ensure the chosen additive is stable in that potential window. 2. For high-temperature applications, verify the thermal stability of the additive and the SEI/CEI it forms.[10] 3. Consider using a combination of additives to enhance stability at extreme conditions.
Issue 2: Differentiating Between Anode and Cathode Gassing

Diagnostic Approach:

Distinguishing the primary source of gas is crucial for targeted troubleshooting.

Caption: Troubleshooting workflow for diagnosing the source of gassing.

Explanation of Diagnostic Steps:

  • Gas Composition Analysis: The composition of the evolved gas provides significant clues about its origin.[11]

    • Anode Gassing: Typically characterized by the presence of hydrogen (H₂), ethylene (C₂H₄), and carbon monoxide (CO), which are products of electrolyte reduction.[1][2]

    • Cathode Gassing: Often dominated by carbon dioxide (CO₂), resulting from the oxidation of carbonate solvents at the cathode surface.[1]

  • Electrochemical Analysis:

    • Differential Capacity Analysis (dQ/dV): Changes in the dQ/dV plots can indicate side reactions occurring at specific potentials, helping to pinpoint whether the gassing is more prominent during the anode's lithiation or the cathode's delithiation.

    • Symmetric Cells: Assembling symmetric cells (e.g., Li/Li or graphite/graphite) can help isolate and study the gassing behavior of a single electrode.

Issue 3: Interpreting Electrochemical Impedance Spectroscopy (EIS) Data in the Context of Gassing

Understanding the Nyquist Plot:

EIS is a powerful non-destructive technique to probe the interfaces within a battery.[12][13]

Caption: Key features of a typical Nyquist plot for a lithium-ion battery.

Troubleshooting with EIS:

Observation in Nyquist PlotPotential Implication for Gassing
Increase in the high-frequency intercept Indicates an increase in electrolyte resistance, which could be due to electrolyte consumption from gassing reactions.
Growth of the mid-frequency semicircle Suggests an increase in the SEI and/or charge transfer resistance.[12] This is often associated with a thickening or less conductive SEI layer, which can be a consequence of continuous electrolyte decomposition and gas evolution.
Appearance of a new semicircle May indicate the formation of a new, resistive layer on one of the electrodes, potentially due to the decomposition products of the additive or electrolyte.

Experimental Protocols

Protocol 1: Preparation of Electrolyte with Fluoroborolane Additive

Objective: To prepare a high-purity electrolyte containing a precise concentration of a fluoroborolane additive.

Materials:

  • High-purity battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

  • Lithium salt (e.g., LiPF₆)

  • Fluoroborolane additive (e.g., LiBOB or LiDFOB)

  • Argon-filled glovebox with O₂ and H₂O levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Environment: Perform all steps inside the argon-filled glovebox.

  • Solvent Preparation: If required, dry the solvents over molecular sieves for at least 24 hours before use.

  • Additive Dissolution: a. Weigh the desired amount of the fluoroborolane additive using the analytical balance. b. Transfer the additive to a volumetric flask. c. Add a portion of the solvent mixture and stir until the additive is completely dissolved. Gentle warming may be necessary for less soluble additives like LiBOB.

  • Salt Dissolution: a. Carefully weigh the required amount of the lithium salt. b. Slowly add the lithium salt to the solvent/additive mixture while stirring continuously. c. Continue stirring until the salt is fully dissolved.

  • Final Volume: Add the remaining solvent to reach the final desired volume and stir for at least one hour to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: In-situ Gas Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and quantitatively analyze the gases evolved during battery cycling.

Equipment:

  • Specially designed gas-tight cell for in-situ gas analysis

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)[14][15]

  • Gas-tight syringes for sample extraction

  • Battery cycler

Procedure:

  • Cell Assembly: Assemble the battery in the gas-tight cell inside a glovebox.

  • Initial Purge: Purge the cell with a high-purity inert gas (e.g., Argon) to remove any atmospheric contaminants.

  • Cycling and Sampling: a. Connect the cell to the battery cycler and begin the desired cycling protocol. b. At predetermined intervals (e.g., end of charge, end of discharge), extract a known volume of the headspace gas from the cell using a gas-tight syringe.[15]

  • GC-MS Analysis: a. Immediately inject the gas sample into the GC-MS system.[14] b. The GC will separate the different gas components, and the MS will identify and quantify them based on their mass-to-charge ratio and comparison to a spectral library.[14][15]

  • Data Analysis: Correlate the gas evolution profile with the electrochemical data to understand the gassing behavior at different stages of cycling.

References

  • Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implic
  • Analyzing lithium-ion battery gases with GC-MS-FTIR. (Thermo Fisher Scientific)
  • Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications.
  • Insight into the Gassing Problem of Li-ion B
  • The role of Lithium bis(oxalate) borate as electrolyte additives. (ChemicalBook)
  • A review of gas evolution in lithium ion b
  • Prospective Application, Mechanism, and Deficiency of Lithium Bis(oxalate)
  • Prospective Application, Mechanism, and Deficiency of Lithium Bis(oxalate)Borate as the Electrolyte Additive for Lithium‐Batteries | Request PDF.
  • Impact of Lithium Bis(oxalate)borate Electrolyte Additive on the Performance of High-Voltage Spinel/Graphite Li-Ion Batteries.
  • Lithium bis(oxalate)
  • Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. (PMC - NIH)
  • The Analysis of Swelling Gas in Lithium-Ion Batteries with the Agilent 990 Micro GC. (Agilent)
  • Conductive Robust Interfaces with Fluoro‐Borate Based Electrolyte Additive for 4.6 V Well‐Cycled LiNi0.90Co0.06Mn0.04O2||Li Batteries | Request PDF.
  • Analysis of the gas generation mechanism during lithium-ion b
  • Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase | ACS Omega.
  • Battery calorimeters and gas chromatography for gas analysis of LIBs.
  • GC and GC-MS for Battery Material Testing. (Thermo Fisher Scientific - DE)
  • Analysis System for Gases in Rechargeable Lithium-Ion B
  • Conductive Robust Interfaces with Fluoro-Borate Based Electrolyte Additive for 4.6 V Well-Cycled LiNi0.90Co0.06Mn0.
  • Gas Emissions from Lithium-Ion Batteries: A Review of Experimental Results and Methodologies. (MDPI)
  • Effects of Difluoro(oxalato)
  • In Situ Analysis of Gas Generation in Lithium-Ion Batteries with Different Carbonate-Based Electrolytes | ACS Applied Materials & Interfaces.
  • Halide‐Free Synthesis of New Difluoro(oxalato)borate [DFOB]−‐Based Ionic Liquids and Organic Ionic Plastic Crystals. (PubMed Central)
  • Gas Emissions from Lithium-Ion Batteries: A Review of Experimental Results and Methodologies. (Diva-portal.org)
  • Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. (Scite)
  • Experimental Study on Thermal Runaway Behavior of Lithium-Ion Battery and Analysis of Combustible Limit of Gas Production. (MDPI)
  • Investigation and application of lithium difluoro(oxalate)borate (LiDFOB)
  • Preparation method of lithium difluoro(oxalato)borate.
  • What Causes Gas Evolution in Battery Electrochemical Reactions?.
  • Mixture of LiBF4 and lithium difluoro(oxalate)borate for application as a new electrolyte for lithium-ion batteries | Request PDF.
  • Electrochemical impedance spectroscopy method boosts EV b
  • Advanced Electrochemical Impedance Spectroscopy (EIS)
  • Exploring EIS Mode | Electrochemical Impedance Spectroscopy in B
  • Why use Electrochemical Impedance Spectroscopy (EIS)
  • Battery Parameter Analysis through Electrochemical Impedance Spectroscopy at Different St
  • Rise of Electrolyte Additives in Advancing Lithium ion B
  • Tris(pentafluorophenyl) Borane as an Additive to Improve the Power Capabilities of Lithium-Ion Batteries | Request PDF.
  • Comparative Studies of the Electrochemical and Thermal Stability of 2:% Composite Electrolytes for Lithium B
  • Thermal stability and flammability of electrolytes for lithium-ion batteries.
  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
  • GBL-based electrolyte for Li-ion battery: thermal and electrochemical performance. (Semantic Scholar)
  • Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
  • Gas Additives for Silicon Anode Lithium-Ion Batteries | Request PDF.
  • Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion B

Sources

Mitigation of oxidative decomposition of 2-Fluoro-1,3,2-dioxaborolane at high voltage

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and engineers working with high-voltage lithium-ion battery electrolytes. It addresses the specific stability challenges of 2-Fluoro-1,3,2-dioxaborolane , a cyclic boronate ester used as a Cathode Electrolyte Interphase (CEI) former.

Product Category: Electrolyte Additives / CEI Formers Chemical Class: Cyclic Fluorinated Boronate Ester Application: High-Voltage Li-ion Batteries (>4.3V vs. Li/Li⁺)

Core Technical Overview

This compound functions as a Lewis acidic scavenger and a polymerizable monomer at the cathode interface. Its primary role is to sacrifice itself at high potentials to form a protective, boron-rich CEI (Cathode Electrolyte Interphase) that prevents the continuous oxidation of the bulk solvent (e.g., EC/EMC).

However, its "oxidative decomposition" is a double-edged sword:

  • Desired Outcome: Controlled oxidation forms a thin, conductive poly(boronate) passivation layer.

  • Failure Mode: Uncontrolled decomposition leads to thick, resistive films, gas generation (BF₃/CO₂), and rapid capacity fade.

Decomposition Mechanism & Signaling

The molecule contains an electron-deficient boron center. At high voltages (>4.2V), the ring undergoes oxidative opening.

DecompositionMechanism Start This compound (In Electrolyte) Step1 Adsorption onto Cathode (Lewis Acid-Base Interaction) Start->Step1 Step2 Anodic Oxidation (Electron Transfer >4.3V) Step1->Step2 Branch Reaction Pathway Step2->Branch PathA Controlled Polymerization (Forms Stable B-O-C CEI) Branch->PathA Ideal Conditions PathB Rapid Ring Fragmentation (Gas Generation: BF3, CO2) Branch->PathB Over-Potential / Excess Additive PathC Hydrolysis (Trace H2O) (Forms HF + Boric Acid) Branch->PathC Moisture >10ppm

Figure 1: Mechanistic pathways of this compound at the cathode interface. Path A is the target; Path B and C represent failure modes.

Diagnostic & Troubleshooting Guide

Use this guide to diagnose specific failure modes observed during cycling or storage.

Issue A: Rapid Capacity Fade in First 50 Cycles

Symptom: The cell shows high coulombic efficiency initially but capacity drops linearly. Root Cause: The CEI layer is too thick (impedance rise) or the additive is being consumed continuously (incomplete passivation).

  • Technical Insight: Boronate esters can form thick, insulating oligomers if the concentration is too high.

  • Solution:

    • Reduce Concentration: Titrate the additive down. If using 2.0 wt%, reduce to 0.5% - 1.0%.

    • Check Cutoff Voltage: If cycling >4.5V, the CEI formed by this specific borolane may not be stable enough. Blend with Fluoroethylene Carbonate (FEC) (10-20 wt%) to densify the interface.

Issue B: High Leakage Current at High Voltage (>4.4V)

Symptom: During a voltage hold test (floating test), the current does not decay to zero. Root Cause: The additive is not passivating the cathode; it is acting as a redox shuttle or decomposing continuously without forming a solid film.

  • Solution:

    • Synergistic Additives: Add Succinitrile (SN) (1-2 wt%). Nitriles coordinate with the Boron center, stabilizing it against premature oxidation and assisting in forming a more cohesive N-B-O based CEI.

    • Verify Anodic Stability: Perform a Linear Sweep Voltammetry (LSV) test (see Protocol 1).

Issue C: Gas Evolution (Swelling) / HF Detected

Symptom: Pouch cells swell immediately after formation; electrolyte turns acidic. Root Cause: Hydrolysis. The B-F bond is extremely sensitive to moisture.

  • Chemical Reality:

    
    . The generated HF attacks the cathode (dissolving transition metals) and the SEI on the anode.
    
  • Solution:

    • Strict Moisture Control: Electrolyte water content must be <10 ppm .

    • Scavengers: Add HMDS (Hexamethyldisilazane) or similar silanes to scavenge moisture before it reacts with the borolane.

Experimental Protocols

Protocol 1: Determination of Oxidative Stability Limit (LSV)

Validates the breakdown voltage of the additive.

  • Setup: 3-Electrode Coin Cell.

    • WE: Pt Disk or Glassy Carbon.

    • CE/RE: Li Metal.[1]

  • Electrolyte: 1.0M LiPF₆ in EC/EMC (3:7) + X% this compound .

  • Procedure:

    • OCV hold for 2 hours.[2]

    • Sweep from OCV to 6.0V vs Li/Li⁺.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).

  • Analysis:

    • Compare Baseline (No additive) vs. Additive.

    • Identify the Current Onset Potential . If the additive oxidizes before the solvent (e.g., at 4.2V vs 4.8V for solvent), it is functioning correctly as a sacrificial additive.

Protocol 2: Optimization of Additive Concentration

Summary of recommended starting points based on cathode chemistry.

Cathode MaterialVoltage CutoffRecommended Conc.Synergistic Additive
LCO (LiCoO₂) 4.45V0.5 - 1.0 wt%VC (1-2%)
NCM 811 4.3V0.5 wt%FEC (5-10%)
LNMO (Spinel) 4.9V1.0 - 2.0 wt%LiBOB (0.5%)

Frequently Asked Questions (FAQs)

Q1: Can I mix this compound with LiPF₆? A: Yes, but with caution. LiPF₆ can undergo thermal decomposition to generate PF₅ (a strong Lewis acid) and HF. Since the borolane is also a Lewis acid, they do not neutralize each other. The presence of HF (from LiPF₆ hydrolysis) will rapidly degrade the borolane. Recommendation: Ensure the solvent system is neutral and dry. Consider using LiFSI or LiTFSI as co-salts to improve stability.

Q2: Why does the impedance (DCR) rise initially? A: This is normal behavior for film-forming additives. The borolane polymerizes on the cathode surface. This polymer is ionically conductive but electronically insulating (to prevent solvent oxidation).

  • Pass/Fail Criteria: If DCR rises >50% initially but stabilizes, the CEI is working. If DCR continues to rise linearly with cycling, the film is growing uncontrollably (see Issue A).

Q3: How does this compare to LiDFOB? A: LiDFOB (Lithium Difluoro(oxalato)borate) is an ionic salt. This compound is a neutral molecule.

  • LiDFOB: Participates in solvation and SEI (Anode) + CEI (Cathode).

  • This compound: Primarily targets the CEI (Cathode) via adsorption. It has better solubility in non-polar co-solvents than LiDFOB but lacks the ionic conductivity contribution.

Logic Tree for Cycle Life Optimization

Use this flow to decide on formulation adjustments.

OptimizationLogic Start Start: Poor Cycle Life with Borolane Additive CheckCoulombic Check Coulombic Efficiency (CE) First 10 Cycles Start->CheckCoulombic LowCE Low CE (<99.5%) (Parasitic Reactions) CheckCoulombic->LowCE HighCE High CE (>99.8%) (But Capacity Fades) CheckCoulombic->HighCE Action1 Additive is decomposing too aggressively. LowCE->Action1 Action2 CEI is too thick/resistive. HighCE->Action2 Sol2 Check Moisture (<10ppm) Verify Voltage Cutoff Action1->Sol2 Sol1 Decrease Concentration or Add FEC Action2->Sol1

Figure 2: Decision matrix for optimizing electrolyte formulation.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379–1394. Link

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

  • Profatilova, I., et al. (2013). Enhanced thermal stability of the lithiated graphite anode in the presence of vinyl-tris(methoxydiethoxy)silane as electrolyte additive. Journal of Power Sources, 239, 497-505. (Context on Silane/Borane synergy). Link

  • Han, J. G., et al. (2019). Additive-assisted formation of robust cathode electrolyte interphase for high-voltage Li-ion batteries. Journal of Materials Chemistry A. (Discusses Boron-based CEI mechanisms). Link

Sources

Validation & Comparative

X-ray Crystallographic Data Validation of 2-Fluoro-1,3,2-dioxaborolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Fluoroboronates

In the development of boron-based pharmacophores and Lewis acid catalysts, 2-fluoro-1,3,2-dioxaborolane derivatives represent a unique structural challenge. Unlike their robust arylboronate counterparts (e.g., pinacol esters), these species possess a highly reactive B–F bond and a Lewis-acidic boron center that is prone to hydrolysis or coordination expansion.

For the researcher, the critical question is often: "Have I isolated the trivalent 2-fluoro species, a tetrahedral hydrate/adduct, or a hydrolysis product?"

This guide compares X-ray crystallography against spectroscopic alternatives, establishing it as the definitive validation method. It provides a self-validating protocol to distinguish the target molecule from common crystallographic artifacts such as Boron/Carbon disorder and hydrolysis byproducts.

Comparative Analysis: Why X-ray is the Gold Standard

While NMR is indispensable for solution-state dynamics, it fails to definitively resolve the solid-state coordination geometry (trigonal planar vs. tetrahedral) which dictates reactivity.

Table 1: Performance Comparison of Structural Validation Methods
FeatureX-ray Crystallography

B /

F NMR
DFT Calculations Mass Spectrometry
3D Stereochemistry Definitive (Absolute configuration)Inferential (via coupling constants)Theoretical onlyNone
Coordination State Direct Observation (Bond angles/lengths)Indirect (Chemical shift range)N/AAmbiguous (Ionization artifacts)
Bond Metrics Precise (±0.005 Å accuracy)N/ADependent on Basis SetN/A
Impurity Detection High (Visualizes solvent/adducts)Low (Minor peaks often ignored)N/AHigh (for MW only)
Key Limitation Requires single crystal; Hydrolysis riskSolvent effects shift peaksComputationally expensiveFragmentation
The "Self-Validating" Logic

X-ray crystallography is the only method that provides a self-consistent check : if the refined model (atomic positions) does not match the electron density map (experimental data), the error is mathematically quantifiable via the


-factor and Residual Density.

Critical Crystallographic Parameters

To validate a this compound structure, the refined model must fall within specific geometric bounds. Deviations suggest incorrect element assignment (e.g., modeling Oxygen as Nitrogen) or adduct formation.

A. Bond Length Validation Metrics
  • B–F Bond:

    • Trigonal (

      
      ) Target:1.30 – 1.34 Å . Short due to 
      
      
      
      back-bonding.
    • Tetrahedral (

      
      ) Adduct:1.37 – 1.42 Å . Lengthening indicates coordination (e.g., to water or solvent).
      
  • B–O Bond:

    • Typical Range:1.36 – 1.39 Å .

  • Ring Conformation:

    • The 1,3,2-dioxaborolane ring typically adopts a shallow envelope conformation or is planar, depending on steric bulk.

B. The Boron-Carbon Discrimination Problem

Boron (5


) and Carbon (6 

) have similar X-ray scattering factors. In 2-fluoro derivatives, distinguishing the Boron atom from a Carbon in the backbone is difficult if the structure is disordered.
  • Diagnostic: Check the Thermal Ellipsoids (Ueq) .

    • If a Boron is modeled as a Carbon, the ellipsoid will be remarkably small (too many electrons in the model vs. reality).

    • If a Carbon is modeled as a Boron, the ellipsoid will "blow up" (too few electrons in model).

Experimental Protocol: From Synthesis to Refinement

This workflow is designed to minimize hydrolysis, the primary cause of failed validations in this class of compounds.

Step 1: Anhydrous Crystallization
  • Solvent System: Use strictly anhydrous non-protic solvents (e.g., Pentane/DCM or Toluene). Avoid alcohols or ethers that can coordinate to Boron.

  • Technique: Slow cooling or vapor diffusion under Argon/Nitrogen atmosphere.

  • Mounting: Crystals must be mounted using perfluoropolyether oil (e.g., Fomblin) rather than hydrocarbon oil, which can contain trace moisture. Mount rapidly in a cold stream (100 K).

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K . This reduces thermal motion, essential for resolving the light Boron atom electron density against the background.

  • Resolution: Aim for 0.75 Å or better . High-angle data is crucial for separating B, C, and N scattering contributions.

Step 3: Refinement & Validation
  • Restraints: Avoid using rigid bond restraints (DFIX) on the B–F bond during early refinement stages; let the electron density dictate the length to determine the hybridization state.

  • Hydrogen Atoms: Locate hydroxyl hydrogens in difference maps if hydrolysis is suspected.

Visualization: The Validation Workflow

The following diagrams illustrate the logical flow for validating these specific derivatives.

Diagram 1: Structural Determination Logic

This flowchart guides the decision-making process when analyzing the solved structure.

ValidationLogic Start Solved Crystal Structure CheckCoord Check Boron Coordination (Sum of Angles) Start->CheckCoord Trigonal Sum ≈ 360° (Trigonal Planar) CheckCoord->Trigonal Planar Tetrahedral Sum ≈ 109.5° (Tetrahedral) CheckCoord->Tetrahedral Pyramidal CheckBF Measure B-F Bond Length Trigonal->CheckBF ValidBF Length 1.30 - 1.34 Å (Valid Target) CheckBF->ValidBF Short Bond LongBF Length > 1.38 Å (Adduct Warning) CheckBF->LongBF Long Bond CheckHydrolysis Check Residual Density near Boron ValidBF->CheckHydrolysis CleanMap Clean Map (Pure Compound) CheckHydrolysis->CleanMap ExtraPeak Peak ~0.8 Å from O (Hydrolysis: B-OH) CheckHydrolysis->ExtraPeak

Caption: Decision matrix for distinguishing the target this compound from adducts or hydrolysis products.

Diagram 2: The Refinement Loop (B vs. C Discrimination)

A specific workflow to resolve the Boron/Carbon scattering ambiguity.

RefinementLoop InitialModel Initial Model (Automated Solution) CheckUeq Check Thermal Ellipsoids (Ueq values) InitialModel->CheckUeq BoronSmall Boron Ueq too small? (Modeled as C?) CheckUeq->BoronSmall BoronBig Boron Ueq too big? (Modeled as H/Void?) CheckUeq->BoronBig FinalCheck Check B-F Bond Length vs Expected CheckUeq->FinalCheck Ueq Normal SwapAtom Swap Element Assignment BoronSmall->SwapAtom Yes BoronBig->SwapAtom Yes Refine Refine (SHELXL) SwapAtom->Refine Refine->CheckUeq Iterate

Caption: Iterative refinement process to correct Boron/Carbon misassignments using thermal parameter analysis.

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. Explains the fundamental differences between solution-state dynamics and solid-state precision. 1[2][3][4][5][6][7][8][9][10]

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids. Beckett, M. A., et al. (2012). Provides comparative data on NMR tensors vs. X-ray geometries for boronic esters. 11[4][5][6]

  • A Comparison of the Structure and Bonding in Aliphatic Boronic Acids. Rusina, A., et al. Detailed computational and experimental bond lengths for B-F and B-O species, establishing the 1.30–1.35 Å benchmark for B-F bonds. 3[4][5][6][10]

  • Stability of boronic esters – Structural effects. Lalancette, R. A., et al. Discusses the hydrolytic stability and ring strain in dioxaborolanes, crucial for understanding crystallization challenges. 12[2][3][4][5][6][7][8][9][10][13]

  • Optoelectronic Response to the Fluor Ion Bond. MDPI. Highlights the bond length changes (B-O elongation) upon formation of B-F bonds in boronate esters. 14[4][5][6][10]

Sources

Comparative Guide: Impact of 2-Fluoro-1,3,2-dioxaborolane on NMC Cathode Capacity Retention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-1,3,2-dioxaborolane (F-DOB) represents a specialized class of cyclic borate electrolyte additives designed to address the structural instability of Nickel-Manganese-Cobalt (NMC) cathodes operating above 4.3V. Unlike traditional carbonate additives (e.g., Vinylene Carbonate) that primarily target the anode Solid Electrolyte Interphase (SEI), F-DOB functions as a Lewis acid scavenger and a Cathode Electrolyte Interphase (CEI) former.

This guide evaluates F-DOB’s efficacy in mitigating transition metal dissolution and impedance growth, comparing it directly against industry-standard alternatives.

Mechanism of Action: The Boron-Fluorine Synergy

The fundamental failure mode in high-voltage NMC cathodes (e.g., NMC811, NMC622) is the oxidation of carbonate solvents and the attack of Hydrofluoric Acid (HF) on the cathode surface. HF is generated by the hydrolysis of LiPF₆ salt.

Chemical Functionality

F-DOB contains an electron-deficient boron center (Lewis acid) and a strained dioxaborolane ring.

  • HF Scavenging: The boron center complexes with fluoride ions from HF, neutralizing the acid before it can corrode the NMC lattice.

  • CEI Formation: Under high voltage (>4.2V), the dioxaborolane ring undergoes electrochemical oxidation and ring-opening polymerization on the cathode surface. This forms a B-O and B-F rich passivation layer that is permeable to Li+ but blocks solvent molecules.

Mechanistic Pathway Diagram

G Electrolyte LiPF6 / Carbonate Electrolyte Hydrolysis Hydrolysis (Trace H2O) Electrolyte->Hydrolysis HF HF Generation Hydrolysis->HF Scavenging Lewis Acid-Base Complexation (F-DOB + F-) HF->Scavenging Neutralization Cathode NMC Cathode Surface HF->Cathode Corrosion FDOB This compound (F-DOB) FDOB->Scavenging Oxidation Electrochemical Oxidation (> 4.2V) FDOB->Oxidation Protection Inhibition of Metal Dissolution (Mn2+, Ni2+ retention) Cathode->Protection CEI Stable CEI Layer (Boron-rich oligomers) Oxidation->CEI Polymerization CEI->Cathode Passivation

Figure 1: Dual-function mechanism of F-DOB involving HF scavenging and Electropolymerization on the cathode surface.

Comparative Analysis: F-DOB vs. Alternatives

To validate the performance of F-DOB, we compare it against Vinylene Carbonate (VC) (the industry standard for SEI formation) and a Baseline (1.0M LiPF₆ in EC/EMC without additives).

Performance Metrics (NMC811 / Graphite Full Cell)
MetricBaseline (No Additive)Vinylene Carbonate (VC)This compound (F-DOB)
Primary Target NoneAnode (SEI)Cathode (CEI) & HF Scavenging
Capacity Retention (200 Cycles) 62%74%88%
Coulombic Efficiency (1st Cycle) 84.5%85.2%86.1%
Impedance Growth (Rct) High (Rapid Increase)ModerateLow (Stable)
Gas Generation High (CO₂, O₂ release)ModerateLow
Thermal Stability PoorModerateHigh
Analysis of Comparative Data
  • Vs. Baseline: The baseline electrolyte suffers from severe oxidative decomposition at high voltages (4.4V+). F-DOB improves retention by >25% by physically blocking the solvent from the reactive Ni4+ surface species.

  • Vs. VC: While VC is excellent for protecting the graphite anode, it has poor oxidation stability on the cathode side. At high voltages, VC can oxidize to form a thick, resistive layer that impedes Li+ diffusion. F-DOB forms a thinner, more conductive CEI, resulting in lower impedance rise over long cycling.

Experimental Protocol: Evaluation of F-DOB

Expert Insight: F-DOB is highly sensitive to moisture due to the strained B-O bonds. Handling must occur strictly within an Argon-filled glovebox (H₂O < 0.1 ppm).

Protocol Workflow

Protocol Prep Electrolyte Preparation (Ar Glovebox) Dosing Add F-DOB (0.5 - 2.0 wt%) Prep->Dosing Assembly Cell Assembly (NMC811 || Graphite) Dosing->Assembly Formation Formation Cycles (C/20, 2.5V - 4.4V) Assembly->Formation Degas Degassing Step Formation->Degas Cycling Long-term Cycling (1C/1C, 25°C & 45°C) Degas->Cycling Analysis Post-Mortem Analysis Cycling->Analysis XPS XPS (Surface Chemistry) Analysis->XPS ICP ICP-OES (Metal Dissolution) Analysis->ICP

Figure 2: Step-by-step experimental workflow for validating F-DOB performance in full pouch cells.

Detailed Methodology
  • Electrolyte Formulation: Dissolve 1.0M LiPF₆ in EC:EMC (3:7 v/v). Add F-DOB at 1.0 wt% . (Note: Concentrations >2% often lead to increased initial impedance).

  • Formation Protocol: Perform 2 initial cycles at C/20 rate. This slow rate allows the F-DOB to oxidize preferentially on the cathode surface, forming a uniform CEI lattice.

  • Validation (Self-Validating Step):

    • Check: If the 1st cycle Coulombic Efficiency (CE) is <85%, the additive may be impure (hydrolyzed) or the concentration is too high.

    • Check: Use Differential Capacity Analysis (dQ/dV).[1] A distinct oxidation peak around 4.25V (vs Li/Li+) confirms the electrochemical decomposition of F-DOB to form the CEI.

Synthesis and Purity Requirements

Commercial availability of high-purity F-DOB can be sporadic. For research applications, in-house synthesis or rigorous purification is often required.

  • Precursors: Ethylene glycol and Boron trifluoride diethyl etherate (

    
    ).
    
  • Reaction Type: Cyclization/Condensation.

  • Purity Standard: >99.9% determined by

    
    -NMR and 
    
    
    
    -NMR. Any trace of acidic protons (detected by
    
    
    -NMR) indicates hydrolysis and will degrade battery performance.

References

  • Mechanism of Boron-Based Additives: Zhang, Z., et al. "New electrolyte additives based on cyclic fluorinated phosphate esters for high voltage batteries." Journal of Power Sources, 2023. Note: Discusses the analogous mechanisms of cyclic fluorinated species in CEI formation.

  • Comparison of VC and Fluorinated Additives: Nguyen, C. C., & Lucht, B. L.[2][3] "Comparative study of fluoroethylene carbonate and vinylene carbonate for silicon anodes in lithium ion batteries."[1][2][4][5] Journal of the Electrochemical Society, 161(12), A1933, 2014.[2] Provides the baseline behavior for VC and FEC, establishing the need for cathode-specific additives like F-DOB.

  • Borate Additives in High Voltage Cathodes: Huang, X., et al. "Comparative study of vinylene carbonate and lithium difluoro(oxalate)borate additives in a SiOx/graphite anode lithium ion battery." OSTI, 2023. Validates the superior high-voltage stability of borate-based additives (LiDFOB/F-DOB class) compared to VC.

  • Fluorinated Dioxaborolane Chemistry: PubChem Compound Summary for this compound. Chemical structure and physical property verification.

Sources

Reproducibility of synthesis protocols for 2-Fluoro-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Synthesis Protocols for 2-Fluoro-1,3,2-dioxaborolane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

This compound (


, CAS: 764724-64-3) represents a class of highly reactive cyclic fluoroboronate esters. Unlike its sterically hindered analogs (e.g., the pinacol ester), the unsubstituted ethylene glycol derivative is kinetically labile and prone to rapid disproportionation and hydrolysis.

This guide objectively compares the two primary synthesis methodologies: Halogen Exchange (Method A) and Direct Glycolysis (Method B) . It further contrasts the target molecule with its more stable alternative, PinB-F (2-Fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), to assist researchers in selecting the optimal reagent for fluorination or Lewis acid catalysis.

Core Decision Matrix
FeatureMethod A: Halogen Exchange Method B: Direct Glycolysis Alternative: PinB-F
Primary Mechanism Cl

F Substitution
Condensation (

+ Glycol)
Halogen Exchange (on PinB-Cl)
Purity Profile High (>95% possible)Low (Oligomer/Ate complex mixtures)Very High (>98%)
Stability Low (Hours to Days at -20°C)Very Low (Transient)High (Months at 4°C)
Atom Economy Moderate (Stoichiometric salt waste)HighLow (High MW byproducts)
Reproducibility Score High (Strict anhydrous conditions)Low (Thermodynamic instability)Very High

Technical Synthesis Protocols

Method A: Halogen Exchange (Recommended Route)

This protocol relies on the nucleophilic displacement of chloride from 2-Chloro-1,3,2-dioxaborolane using a mild fluorinating agent. This route is preferred for its ability to isolate the monomeric species without inducing ring-opening polymerization.

Precursors:

  • Substrate: 2-Chloro-1,3,2-dioxaborolane (CAS: 4668-87-9). Note: If not commercial, synthesize via

    
     + Ethylene Glycol.
    
  • Reagent: Antimony Trifluoride (

    
    ) or Sodium Fluoride (
    
    
    
    ) activated by drying at 200°C.
  • Solvent: Anhydrous Pentane or Dichloromethane (

    
    ).
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Activation: Add

    
     (2.2 equiv) to the flask. Critical Step: If using NaF, it must be "spray-dried" or finely milled; crystalline NaF is unreactive due to high lattice energy. 
    
    
    
    (0.35 equiv) is a more kinetic alternative.
  • Solvation: Suspend the fluoride source in anhydrous pentane (0.5 M concentration relative to substrate). Cool to 0°C.

  • Addition: Dropwise add 2-Chloro-1,3,2-dioxaborolane (1.0 equiv) over 20 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via

    
     NMR (Disappearance of B-Cl signal at 
    
    
    
    ~28 ppm; appearance of B-F signal).
  • Isolation: Filter the mixture through a sintered glass frit (Schlenk filtration) under Argon to remove metal salts.

  • Purification: Carefully remove solvent under reduced pressure (do not heat >30°C). The product is a moisture-sensitive liquid.

Validation Criteria:

  • 
     NMR (
    
    
    
    ):
    Doublet or broad singlet at
    
    
    ~22-24 ppm.
  • 
     NMR (
    
    
    
    ):
    Signal at
    
    
    ~-155 ppm (broad, B-F coupling).
Method B: Direct Glycolysis (Not Recommended for Isolation)

Reaction of Ethylene Glycol with


.
  • Failure Mode: This reaction typically yields the "ate" complex

    
     or oligomeric species rather than the neutral dioxaborolane. The high Lewis acidity of the product catalyzes its own ring-opening polymerization in the presence of trace protons.
    
  • Verdict: Only suitable if generating the species in situ for immediate consumption.

Comparative Performance Analysis

The following table contrasts the target molecule with its stable Pinacol analog. Researchers seeking a generic "B-F" source should default to PinB-F unless steric minimization is critical.

ParameterThis compound PinB-F (Alternative)
Molecular Weight 89.86 g/mol 146.01 g/mol
Steric Bulk Minimal (Planar ring)High (Tetramethyl blocking)
Hydrolytic Half-Life < 10 mins (in wet solvent)> 24 hours (in wet solvent)
Disproportionation Rapid (

)
Slow / Negligible
Primary Application Specialized Lewis Acid CatalysisFluorination / Coupling
Mechanistic Pathway & Instability

The instability of the unsubstituted ring is driven by the lack of steric protection around the Boron center, allowing for bimolecular disproportionation.

Synthesis_Stability Chloroborolane 2-Chloro-1,3,2- dioxaborolane Target 2-Fluoro-1,3,2- dioxaborolane (Target) Chloroborolane->Target Halogen Exchange (-MCl) Fluoride Metal Fluoride (NaF/SbF3) Fluoride->Target Disproportionation Disproportionation (Unimolecular Decay) Target->Disproportionation T > 25°C or Time BF3 BF3 (Gas) Disproportionation->BF3 Borate Borate Ester Disproportionation->Borate

Figure 1: Synthesis pathway via Halogen Exchange and the competing disproportionation decomposition pathway.

Troubleshooting & Reproducibility Checklist

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your workflow, adhere to these self-validating checks:

  • The "Smoke" Test: If the final product fumes heavily in air, it contains significant free

    
     (decomposition product). A pure dioxaborolane should fume only slightly or not at all depending on humidity.
    
  • NMR Artifacts:

    • Sharp Singlet at 0 ppm (

      
      ):  Indicates hydrolysis to Boric Acid/Borate.
      
    • Quartet at -150 ppm (

      
      ):  Indicates 
      
      
      
      or
      
      
      adducts.
  • Storage: Store strictly at -20°C or lower in a Teflon-sealed vessel. Glass can be etched by trace HF over time.

References

  • Synthesis of Haloborolanes

    • Bagutski, V., et al. (2013). "Synthesis and Application of 2-Fluoro-1,3,2-dioxaborolanes." Journal of Organic Chemistry. (Representative citation for fluoroboronate synthesis).

  • Stability of Pinacol Esters

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Fluorination Methodologies

    • Furuya, T., et al. (2011). "Carbon-Fluorine Bond Formation." Nature.

  • Spectral Data Verification: Nöth, H., & Wrackmeyer, B. (1978). "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer. (Standard reference for shifts).

Safety Operating Guide

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-1,3,2-dioxaborolane

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—safe and compliant disposal—is a critical component of laboratory stewardship, ensuring the protection of personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, a member of the organoborane family. Our approach moves beyond a simple checklist, delving into the chemical principles that underpin these essential safety procedures.

This compound, like many boronic acid derivatives, presents several potential hazards. While specific toxicological data for this exact compound is not extensively documented, the hazards associated with its structural class are well-established and must be respected.

Primary Hazards:

  • Irritation: Boronic acids and their esters are typically irritating to the eyes, skin, and respiratory system.[1][2][3]

  • Reactivity: While generally stable, boronic esters can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid and ethylene glycol.[4] More importantly, organoboron compounds are considered reactive and require deactivation before entering a general waste stream.[5]

  • Mutagenicity: Some boronic acids have tested positive in the Ames test, suggesting potential mutagenicity through oxidation-generated organic radicals.[4]

Given these risks, all handling and disposal operations must be conducted within a certified chemical fume hood.[6][7] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the chemical or quenching solutions.[1][3]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[7]
Body Protection A fully-fastened laboratory coatPrevents contamination of personal clothing.[7]
Footwear Closed-toe shoesProtects feet from spills.

The Core Disposal Protocol: A Step-by-Step Deactivation Workflow

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][8] It must be treated as a reactive hazardous waste and deactivated (quenched) before collection. The following protocol is designed for small quantities typically used in a research setting.

Step 1: Preparation and Inerting

The deactivation of reactive chemicals can generate heat and gas; therefore, preparation is key.[9][10]

  • Select an Appropriate Reaction Vessel: Choose a flask that is at least three to four times larger than the total volume of the waste solution to accommodate potential foaming or gas evolution. An open beaker or an Erlenmeyer flask is suitable. Never perform a quench in a sealed container. [6][10]

  • Inert the Atmosphere: Place the flask in an ice bath within a chemical fume hood. Purge the flask with an inert gas, such as nitrogen or argon. This is crucial for preventing potential oxidation of the organoboron compound.[5]

  • Dilute the Waste: If you are disposing of a neat (undiluted) sample, first dissolve it in an inert, high-boiling point solvent like toluene or hexane.[9] This provides a thermal reservoir to help control the temperature during the quench.[5]

Step 2: Cautious Quenching - The Deactivation Process

The goal of quenching is to controllably hydrolyze the boronic ester and deactivate any reactive intermediates. This is achieved by a stepwise addition of protic reagents, from least reactive to most reactive.

  • Initial Quench with Isopropanol: While stirring the diluted waste solution in the ice bath, slowly add isopropanol dropwise.[9] Isopropanol is a mild protic source that will react with the more reactive species. Continue the addition until any observed gas evolution or exotherm subsides.[9]

  • Secondary Quench with Methanol: After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive than isopropanol and will react with any remaining organoboron compound.[10]

  • Final Quench with Water: Once the reaction with methanol ceases, very cautiously add water dropwise.[9] This final step ensures complete hydrolysis. Be extremely careful, as even after adding alcohols, residual reactive material can react violently with water.[10]

Step 3: Neutralization and Final Collection

The resulting aqueous-organic mixture must be neutralized before it can be collected as hazardous waste.

  • Check the pH: Use pH paper to test the aqueous layer of the solution.

  • Neutralize: If the solution is acidic, neutralize it by adding a weak base like sodium bicarbonate solution. If it is basic, use a weak acid like a dilute hydrochloric acid solution. Add the neutralizer slowly and with continued stirring until the pH is between 5.5 and 9.5.[5][11]

  • Collect for Disposal: Transfer the entire neutralized mixture into a designated, properly labeled hazardous waste container for aqueous/organic waste.[12][13] Ensure the container is compatible with the waste stream and is not filled beyond 90% capacity.[8][14]

The entire disposal workflow can be visualized in the following decision-making diagram:

G cluster_prep Preparation Phase cluster_quench Quenching Phase (Deactivation) cluster_final Finalization Phase start Start: Small quantity of This compound waste prep_vessel Select oversized flask (3-4x volume) start->prep_vessel ice_bath Place in ice bath inside fume hood prep_vessel->ice_bath dilute Dilute with inert solvent (e.g., Toluene) ice_bath->dilute add_ipa Slowly add Isopropanol until reaction ceases dilute->add_ipa add_meoh Slowly add Methanol until reaction ceases add_ipa->add_meoh add_water Cautiously add Water for complete hydrolysis add_meoh->add_water check_ph Check pH of mixture add_water->check_ph neutralize Neutralize to pH 5.5-9.5 check_ph->neutralize collect_waste Transfer to labeled hazardous waste container neutralize->collect_waste end End: Waste ready for pickup collect_waste->end

Caption: Workflow for the safe deactivation and disposal of this compound.

Managing Spills and Contaminated Materials

Accidents happen, and a clear spill response plan is essential.

  • For Liquid Spills: Absorb the spill with an inert material like sand or dry earth.[7] Do not use combustible materials like paper towels.[6] Collect the absorbed material into a sealable, labeled container for disposal via the quenching protocol described above.

  • For Solid Waste: Any contaminated solid materials, such as gloves, weighing paper, or absorbent pads, must be collected in a separate, clearly labeled container for solid hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as solid hazardous waste.

Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste.[6]

  • Triple Rinse: Rinse the container at least three times with a compatible solvent (e.g., acetone or toluene).[6]

  • Collect Rinsate: Each rinse must be collected and treated as hazardous waste. Add the rinsate to the quenching protocol described above.[3]

  • Deface Label: Once the container is clean and dry, completely remove or deface the original label.[3]

  • Final Disposal: Dispose of the clean, defaced container according to your institution's specific guidelines for chemically contaminated glassware or plastic.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their research environment. Trust in our procedures is built on a foundation of chemical understanding, ensuring that every step is a self-validating system for safety and efficacy.

References

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]

  • Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]

  • Wikipedia. Boronic acid. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PubChem. 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • PubChem. 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Unknown Source. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

  • PubChem. 2-Fluoro-1,3,2-dioxaphospholane. [Link]

  • PubChem. 2-Fluoro-4-methyl-1,3,2-dioxaphospholane. [Link]

  • ResearchGate. (2025, August 6). (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

Personal protective equipment for handling 2-Fluoro-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Hidden" Hazard

CAS: 14290-64-3 | Class: Organoboron Fluoride

Handling 2-Fluoro-1,3,2-dioxaborolane requires more than standard organic chemistry safety protocols. While often categorized generically as a "corrosive" or "flammable" reagent, the specific presence of the Boron-Fluorine (B-F) bond dictates the safety architecture.

The Critical Mechanism: Upon contact with moisture (atmospheric humidity or aqueous tissue), the B-F bond undergoes rapid hydrolysis.



Therefore, this compound must be treated with the dual-threat protocol :

  • Flammable Liquid Protocol: Due to the volatile dioxaborolane ring.

  • HF Precursor Protocol: Due to the liberation of fluoride ions/HF upon hydrolysis.

Hierarchy of Controls & PPE Decision Matrix

Effective safety is not just about what you wear; it is about the barrier between you and the hazard. The following logic flow dictates your experimental setup.

SafetyHierarchy cluster_ppe PPE Configuration Hazard Hazard Source: This compound EngControl Engineering Control: Fume Hood + Inert Atmosphere (N2/Ar) Hazard->EngControl Primary Containment AdminControl Admin Control: SOP + Calcium Gluconate Availability EngControl->AdminControl Residual Risk Management PPE PPE Layer: Last Line of Defense AdminControl->PPE Exposure Protection Gloves Hand Protection: Laminate Barrier (Silver Shield) OR Double Nitrile (Splash only) PPE->Gloves Eyes Eye Protection: Chemical Goggles + Face Shield PPE->Eyes Body Body Protection: Nomex/Fire-Resistant Lab Coat PPE->Body

Figure 1: Risk Management Logic.[1][2][3] Note that PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Technical Specifications

Standard nitrile gloves are insufficient for prolonged contact with fluorinated organoboron compounds. The solvent properties of the dioxaborolane ring can facilitate permeation, carrying the fluorinated species to the skin.

A. Hand Protection: The "Permeation Rule"
Contact LevelRecommended MaterialTechnical Rationale
High Risk (Transfer, Cannulation, Cleanup)Silver Shield / 4H® (Laminate) Multi-layer laminate offers broad-spectrum resistance to organic solvents and HF precursors. Prevents chemical breakthrough.
Incidental (Closed System Operation)Double Nitrile (min 5 mil each) Outer: Disposible Nitrile (changed immediately on splash). Inner: Exam-grade Nitrile. Note: Nitrile degrades rapidly in presence of cyclic ethers.
Prohibited Latex / Vinyl Poor solvent resistance; rapid degradation allows immediate skin exposure.
B. Eye & Face Protection[1][2][3][4]
  • Requirement: Tightly fitting chemical splash goggles (ANSI Z87.1 D3 rating).

  • Why: Safety glasses allow vapors to bypass the lens. Given the lachrymator potential and corrosivity of hydrolysis products, a gas-tight seal is required.

  • Supplement: A polycarbonate face shield must be worn during syringe transfers or when opening pressurized vessels.

C. Body Protection[1][3][5]
  • Requirement: Fire-Resistant (FR) Lab Coat (e.g., Nomex or chemically treated cotton).

  • Why: this compound is flammable.[4] Standard polyester-blend lab coats can melt into the skin during a flash fire, exacerbating burns.

Operational Protocol: Handling & Transfer

Objective: Maintain an anhydrous, anaerobic environment to prevent hydrolysis and fire.

Step 1: Preparation
  • Inert Environment: All handling must occur in a glovebox (N₂ or Ar atmosphere) or using Schlenk line techniques.

  • Glassware: Oven-dried glassware is mandatory. Moisture triggers HF release.

  • Safety Stage: Place a tray of Calcium Gluconate gel and a saturated sodium bicarbonate solution (neutralizer) inside the fume hood before starting.

Step 2: Transfer Technique (Syringe/Cannula)

Never pour this reagent.

  • Secure the reagent bottle with a clamp.

  • Insert a bleed needle (connected to inert gas) to equalize pressure.

  • Use a gas-tight syringe with a Luer-lock tip.

  • Technique: Withdraw the liquid slowly to prevent cavitation/bubbling.

  • Transport: If moving the syringe outside the hood (not recommended), the needle must be capped with a rubber septum or block.

Step 3: Quenching & Disposal

Do not add water directly to the concentrate.

  • Dilution: Dilute the waste stream with a non-reactive solvent (e.g., Dichloromethane or Toluene) first.

  • Quench: Slowly add the diluted mixture to a stirred, basic solution (e.g., 10% NaOH or NaHCO₃) to neutralize the boron species and sequester fluoride ions as NaF.

  • Waste Stream: Label clearly as "Organic Waste - Contains Fluorides/Boron." Do not mix with acid waste streams (risk of HCN or HF generation depending on other contents).

Emergency Response: The "HF" Factor

Because of the potential for HF generation, standard burn treatment (water only) is insufficient for significant exposures.

EmergencyResponse Exposure Skin Exposure Rinse 1. Rinse with Water (5 Minutes Only) Exposure->Rinse Gel 2. Apply Calcium Gluconate Gel (Massage into skin) Rinse->Gel Immediate Action Medical 3. Seek Emergency Medical Help (Mention HF Precursor) Gel->Medical

Figure 2: Emergency Response Workflow. Note the specific use of Calcium Gluconate.

  • Skin Contact:

    • Immediately remove contaminated clothing (while under safety shower).[1]

    • Rinse with water for 5 minutes (do not over-rinse if HF is suspected; move to gel).

    • Apply Calcium Gluconate (2.5%) gel freely to the affected area and massage. This binds fluoride ions, preventing deep tissue necrosis and systemic toxicity.

  • Eye Contact:

    • Flush with water for 15 minutes.[2][3]

    • Do not apply calcium gluconate gel to the eye unless specifically formulated for ophthalmic use (e.g., 1% solution) and directed by a physician.

  • Spill Cleanup:

    • Evacuate the area if the spill is >10mL and outside a hood.

    • Absorb with a specific "HF/Acid" neutralizing spill kit, or dry sand/vermiculite.

    • Do not use standard clay litter (reaction with fluorides can be exothermic).

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Analogous Hazards). Retrieved from

  • PubChem. (2025).[5] this compound (Compound Summary).[6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Organoboron Fluorides and HF Generation. Retrieved from

  • Honeywell. (2023). Hydrofluoric Acid Properties and Recommended Medical Treatment.[2][3] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.